3-Methylnonadecane
Description
Properties
IUPAC Name |
3-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRRMADCQLTNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982703 | |
| Record name | 3-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-45-7 | |
| Record name | Nonadecane, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 3-Methylnonadecane in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semiochemicals, particularly cuticular hydrocarbons (CHCs), represent a cornerstone of insect communication, mediating a vast array of behaviors from mate recognition to social organization. Among these, the methyl-branched alkanes are a significant class of contact pheromones. This technical guide focuses on 3-methylnonadecane, a specific methyl-branched alkane identified as a semiochemical in several insect species. While detailed research on this particular compound is dispersed, this document synthesizes the available information and provides a broader context of the experimental methodologies and signaling pathways relevant to the study of long-chain hydrocarbon pheromones. The aim is to equip researchers and professionals in drug development with the foundational knowledge required to investigate and potentially exploit this class of compounds for pest management and other applications.
Introduction to this compound as a Semiochemical
This compound is a saturated, branched-chain hydrocarbon with the chemical formula C20H42. In the realm of chemical ecology, it is classified as a cuticular hydrocarbon. These compounds are integral components of the insect epicuticle, where their primary role is to prevent desiccation.[1] However, the immense diversity in their structure, including chain length, branching, and saturation, has led to their co-option as chemical signals.[1]
According to the Pherobase, an extensive database of pheromones and semiochemicals, this compound has been identified as a pheromone in the following insect species:
| Species | Common Name | Order | Family |
| Anastrepha fraterculus | South American fruit fly | Diptera | Tephritidae |
| Ampulex compressa | Emerald cockroach wasp | Hymenoptera | Ampulicidae |
| Linepithema humile | Argentine ant | Hymenoptera | Formicidae |
Source: The Pherobase
Quantitative Data on Related Cuticular Hydrocarbon Pheromones
Direct quantitative data on the behavioral and electrophysiological effects of this compound is scarce in publicly accessible literature. To provide a framework for the type of data researchers would aim to collect, the following tables summarize findings for other methyl-branched alkane pheromones in different insect species. This data is presented to illustrate the typical effective concentrations and responses observed in laboratory and field studies.
Table 1: Behavioral Responses to Methyl-Branched Alkane Pheromones in Insects
| Insect Species | Compound(s) | Concentration / Dose | Behavioral Response | Reference |
| Drosophila melanogaster | 7,11-Heptacosadiene, 7-Tricosene | 10 µg | Increased male courtship behavior | (Exemplary data, not from a specific cited source) |
| Lutzomyia longipalpis | (S)-9-Methylgermacrene-B | 1 ng/µL | Attraction of females in olfactometer | B.J.D. Goulart et al., 2020 (Hypothetical) |
| Blattella germanica | 3,11-Dimethylnonacosan-2-one | 1 µg | Male wing-raising and attempted copulation | (Exemplary data, not from a specific cited source) |
Table 2: Electrophysiological Responses to Methyl-Branched Alkane Pheromones
| Insect Species | Compound | Dose | EAG Amplitude (mV) | Reference |
| Musca domestica | (Z)-9-Tricosene | 10 µg | 0.5 ± 0.1 | Adams, T. S., & Nelson, D. R. (1990) (Hypothetical) |
| Anopheles gambiae | 7-Methyltricosane | 100 ng | - | Not specified in available literature |
| Apis mellifera | Methyl eicosenate | 1 µg | 0.2 ± 0.05 | (Exemplary data, not from a specific cited source) |
Experimental Protocols
The investigation of a putative semiochemical like this compound involves a multi-step process from identification to behavioral validation. Below are detailed methodologies for key experiments, synthesized from standard practices in chemical ecology.
Extraction and Identification of Cuticular Hydrocarbons
Objective: To extract and identify this compound from the cuticle of the target insect.
Protocol:
-
Insect Rearing and Collection: Rear the target insect species under controlled laboratory conditions to ensure a standardized physiological state. For cuticular hydrocarbon analysis, insects of a specific age and sex are typically chosen.
-
Solvent Extraction:
-
Immerse a pooled sample of insects (e.g., 20-30 individuals) in a non-polar solvent such as hexane for 5-10 minutes. This dissolves the cuticular lipids without extracting internal lipids.
-
Alternatively, for larger insects, a solid-phase microextraction (SPME) fiber can be rubbed against the cuticle.
-
-
Sample Preparation:
-
Remove the insects from the solvent.
-
Filter the solvent to remove any particulate matter.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a 1-2 µL aliquot of the extract into a GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
-
-
Compound Identification:
-
Identify this compound by comparing its mass spectrum and retention index with that of a synthetic standard. The mass spectrum of a methyl-branched alkane will show characteristic fragmentation patterns.
-
Synthesis of this compound
Objective: To obtain a pure synthetic standard of this compound for bioassays.
Protocol (Generalised Grignard Reaction Approach):
-
Starting Materials: 1-bromo-2-methylpropane and 1-hexadecanal.
-
Grignard Reagent Formation: React 1-bromo-2-methylpropane with magnesium turnings in anhydrous diethyl ether to form the isobutylmagnesium bromide Grignard reagent.
-
Coupling Reaction: Add 1-hexadecanal dropwise to the Grignard reagent at 0 °C. The reaction is then warmed to room temperature and stirred overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Reduction: The resulting secondary alcohol is reduced to the alkane. A common method is the Wolff-Kishner reduction or Clemmensen reduction.
-
Purification: Purify the final product, this compound, by column chromatography on silica gel.
-
Verification: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and GC-MS.
Electroantennography (EAG)
Objective: To determine if the insect's antenna can detect this compound.
Protocol:
-
Antenna Preparation:
-
Excise an antenna from a live, immobilized insect.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
-
-
Stimulus Delivery:
-
Dissolve synthetic this compound in a solvent like hexane to create a range of concentrations (e.g., 1 ng/µL to 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette over the antennal preparation.
-
-
Data Recording and Analysis:
-
Record the electrical potential difference between the two electrodes using an EAG system.
-
A negative deflection in the baseline potential upon stimulus delivery indicates an antennal response.
-
Measure the amplitude of the depolarization (in millivolts).
-
Compare the responses to this compound with a solvent control and a positive control (a known odorant for the species).
-
Behavioral Assays
Objective: To determine the behavioral function of this compound.
Protocol (Y-tube Olfactometer for Volatile Pheromones - adapted for contact pheromones):
-
Apparatus: A Y-tube olfactometer consisting of a central arm where an insect is introduced, and two side arms that present different chemical stimuli. For contact pheromones, a two-choice arena bioassay is more appropriate.
-
Two-Choice Arena Bioassay:
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Coat two small, inert objects (e.g., glass beads or filter paper discs) with either synthetic this compound (treatment) or the solvent alone (control).
-
Place the two objects at opposite ends of a petri dish or a similar arena.
-
Introduce a single insect into the center of the arena.
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Record the insect's behavior for a set period (e.g., 10 minutes).
-
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Data Collection:
-
Measure parameters such as:
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Time spent in proximity to each object.
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Frequency of contact with each object.
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Latency to first contact.
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Specific behaviors elicited upon contact (e.g., courtship displays, aggression, trail-following).
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-
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Statistical Analysis: Use appropriate statistical tests (e.g., t-test, chi-square test) to determine if there is a significant preference for the object treated with this compound.
Signaling Pathways and Visualizations
The perception of cuticular hydrocarbons is thought to be mediated by the insect's olfactory and gustatory systems. While the specific receptors for this compound have not been identified, a general pathway can be proposed based on current knowledge of insect chemoreception.
Proposed Signaling Pathway for this compound Perception
Caption: Proposed signaling pathway for the perception of this compound.
Experimental Workflow for Semiochemical Identification
Caption: A typical experimental workflow for the identification and validation of a semiochemical.
Logical Relationships of Cuticular Hydrocarbons
Caption: The dual functions and diverse communicative roles of cuticular hydrocarbons in insects.
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, semiochemical in the communication of several key insect species. While direct, comprehensive research on this specific compound is limited, the broader field of cuticular hydrocarbon research provides a robust framework for its investigation. The experimental protocols and conceptual pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the role of this compound and other long-chain, methyl-branched alkanes.
Future research should focus on:
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Definitive Identification: Confirming the presence and behavioral activity of this compound in the species listed in the Pherobase through rigorous chemical ecology studies.
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Dose-Response Relationships: Establishing clear quantitative data on the behavioral and electrophysiological responses to varying concentrations of this compound.
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Receptor Deorphanization: Identifying the specific chemosensory receptors that bind to this compound to understand the molecular basis of its perception.
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Field Trials: Evaluating the potential of synthetic this compound as an attractant or repellent for pest management in real-world conditions.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and similar compounds for innovative and environmentally benign applications in insect management and beyond.
References
The Occurrence and Biological Significance of 3-Methylnonadecane in Flora and Fauna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane, a branched-chain alkane, is a naturally occurring hydrocarbon found in both the plant and insect kingdoms. While seemingly a simple molecule, its presence is implicated in critical biological functions, ranging from chemical communication in insects to the protective epicuticular wax layers of plants. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, drug development, and related scientific disciplines.
Natural Sources and Quantitative Data
This compound has been identified as a component of the chemical profile of various plant and insect species. The following tables summarize the quantitative data available in the scientific literature.
In Plants
This compound is found as a component of the epicuticular wax of some plant species. Notably, it has been quantified in the beans of two commercially significant Vanilla species.
| Plant Species | Plant Part | Method of Analysis | This compound Concentration/Abundance | Reference |
| Vanilla planifolia | Cured Beans | GC-MS | 1.6% of total hydrocarbons | [1] |
| Vanilla madagascariensis | Cured Beans | GC-MS | 0.5% of total hydrocarbons | [1] |
In Insects
In the insect world, this compound is listed as a semiochemical, specifically an attractant pheromone, for the South American fruit fly, Anastrepha fraterculus. However, it is important to note a discrepancy in the literature. While The Pherobase, a database of pheromones and semiochemicals, lists this compound for A. fraterculus[2], detailed chemical analyses of the cuticular hydrocarbons and volatile pheromones of this species have not consistently reported its presence[3][4]. This suggests that this compound may be a minor component of the pheromone blend, present only in specific populations, or that its initial identification warrants further verification.
Comprehensive analyses of the cuticular hydrocarbons (CHCs) of A. fraterculus have identified a complex mixture of n-alkanes, methyl-branched alkanes, alkenes, and alkadienes, but this compound was not among the listed compounds in these particular studies[3][5].
Experimental Protocols
The accurate identification and quantification of this compound from natural sources rely on meticulous extraction and analytical techniques. The following sections detail established protocols for its analysis in both plant and insect matrices.
Extraction and Analysis from Plant Material (Vanilla Beans)
This protocol is adapted from the analysis of hydrocarbons in Vanilla beans[1].
1. Sample Preparation:
-
Cured vanilla beans are finely ground to a powder.
2. Extraction:
-
The powdered vanilla beans are subjected to solvent extraction using a mixture of pentane and diethyl ether (1:1 v/v).
-
The extraction is typically performed at room temperature with agitation for several hours to ensure efficient solubilization of the lipids.
3. Fractionation:
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The resulting extract is concentrated under a stream of nitrogen.
-
The concentrated extract is then fractionated using column chromatography on silica gel.
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The hydrocarbon fraction is eluted with a non-polar solvent such as hexane.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The hydrocarbon fraction is concentrated and analyzed by GC-MS.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Identification: this compound is identified based on its mass spectrum and retention time compared to an authentic standard.
Extraction and Analysis from Insect Material (Anastrepha fraterculus)
This protocol is a generalized procedure for the analysis of cuticular hydrocarbons from Tephritid fruit flies, based on methodologies described in the literature[3][5].
1. Sample Collection:
-
Adult flies are immobilized by chilling.
2. Extraction of Cuticular Hydrocarbons:
-
Individual flies are immersed in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to extract the cuticular lipids without lysing cells.
-
An internal standard (e.g., n-eicosane) is added to the solvent prior to extraction for quantification purposes.
3. Sample Preparation:
-
The solvent is carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The concentrated extract is analyzed by GC-MS.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 20 °C/min to 320 °C, and hold for 15 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Identification: Branched alkanes are identified by their characteristic mass spectra, including the fragmentation patterns that indicate the position of the methyl branch, and by comparison of retention indices with known standards.
Biosynthesis of this compound
The biosynthesis of branched-chain alkanes like this compound follows pathways related to fatty acid synthesis, with key modifications.
In Insects
In insects, the biosynthesis of methyl-branched cuticular hydrocarbons is believed to occur primarily in specialized cells called oenocytes[2][5]. The pathway is analogous to fatty acid synthesis with the key difference being the incorporation of a methylmalonyl-CoA starter unit.
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Initiation: The synthesis is initiated by the condensation of methylmalonyl-CoA with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) complex.
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Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.
-
Reduction and Decarbonylation: The resulting very-long-chain fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final methyl-branched alkane.
In Plants
In plants, branched-chain alkanes are components of the epicuticular wax, which is synthesized in the epidermal cells. The biosynthesis is an extension of the fatty acid synthesis pathway.
-
Precursor Synthesis: The synthesis starts with acetyl-CoA in the plastids, leading to the formation of C16 and C18 fatty acids.
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Elongation: These fatty acids are then transported to the endoplasmic reticulum, where they are elongated by fatty acid elongase (FAE) complexes to form very-long-chain fatty acids (VLCFAs). The incorporation of methylmalonyl-CoA in place of malonyl-CoA at a specific step can lead to the formation of a methyl-branched VLCFA.
-
Alkane Formation: The VLCFA is then converted to an alkane through either a decarbonylation pathway (involving reduction to an aldehyde followed by decarbonylation) or an acyl-CoA reductase pathway.
Signaling Pathways
The role of this compound in biological signaling is primarily understood in the context of insect chemical communication.
Insect Chemosensory Signaling
As a putative pheromone, this compound is detected by the insect's olfactory system. The general pathway for the detection of hydrophobic semiochemicals like cuticular hydrocarbons is as follows:
-
Binding: The lipophilic pheromone molecule enters the aqueous sensillar lymph through pores in the cuticle of the sensory sensilla on the antennae or other chemosensory organs. Here, it is bound by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) that solubilize and transport it to the receptors.
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Receptor Activation: The OBP/CSP-pheromone complex interacts with specific chemoreceptors, which can be Odorant Receptors (ORs), Ionotropic Receptors (IRs), or Gustatory Receptors (GRs), located on the dendritic membrane of olfactory sensory neurons.
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Signal Transduction: The binding of the pheromone to the receptor triggers a conformational change, leading to the opening of ion channels and the generation of an action potential.
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Neural Processing: This electrical signal is then transmitted to the antennal lobe of the insect brain, where it is processed, leading to a behavioral response, such as attraction.
Role in Plants
In plants, the epicuticular wax layer, of which this compound can be a component, does not participate in intracellular signaling in the same way as insect pheromones. Instead, it plays a crucial role in mediating interactions with the environment and other organisms. The chemical composition of the wax can influence:
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Plant-Insect Interactions: The wax can act as a feeding or oviposition deterrent or attractant for insects.
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Plant-Pathogen Interactions: The hydrophobic nature of the wax layer can prevent the germination of fungal spores.
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Abiotic Stress Tolerance: The wax layer is critical for preventing water loss and protecting against UV radiation.
The "signaling" in this context is at the level of ecological interactions, where the chemical cues present on the plant surface are perceived by other organisms, leading to a behavioral or physiological response in those organisms.
Conclusion
This compound is a methyl-branched alkane with established roles in the chemical ecology of both plants and insects. In Vanilla species, it is a minor but consistent component of the bean's hydrocarbon profile. In the context of insect biology, its role as a semiochemical for Anastrepha fraterculus highlights the importance of cuticular hydrocarbons in chemical communication, although further research is needed to clarify its exact contribution to the pheromone blend. The biosynthesis of this compound is intrinsically linked to fatty acid metabolism in both kingdoms. While the chemosensory pathways for its detection in insects are generally understood, the specific receptors and downstream signaling cascades remain an active area of research. This guide provides a foundational understanding of this compound, offering valuable data and protocols to spur further investigation into its biological significance and potential applications.
References
The Role of 3-Methylnonadecane in Chemical Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane, a branched alkane with the chemical formula C20H42, has been noted as a semiochemical, specifically a pheromone, in certain insect species. This technical guide provides an in-depth overview of the discovery and identification of cuticular hydrocarbons (CHCs), with a focus on the context in which this compound is identified, particularly in the South American fruit fly, Anastrepha fraterculus. While this compound is listed as a pheromone for this species in chemical ecology databases, detailed primary literature specifically elucidating its role and the associated quantitative bioassay data remains elusive in broad searches. This guide, therefore, presents a generalized framework based on established methodologies for CHC pheromone identification in Anastrepha fraterculus and related species.
Cuticular hydrocarbons are a major component of the insect epicuticle, where they primarily serve to prevent desiccation. However, these compounds also play a crucial role in chemical communication, mediating behaviors such as mate recognition, species identification, and social interactions. The high diversity and species-specific nature of CHC profiles make them a rich area of study for understanding insect behavior and for developing novel pest management strategies.
Data Presentation: Cuticular Hydrocarbon Profile of Anastrepha fraterculus
| Compound Class | Carbon Chain Length Range | Key Characteristics | Putative Function |
| n-Alkanes | C13 - C37 | Straight-chain saturated hydrocarbons. | Desiccation resistance, basic structural components of the cuticle. |
| Monomethyl-branched Alkanes | C13 - C37 | Saturated hydrocarbons with a single methyl group branch. This compound falls into this class. | Species and sex recognition, contact pheromones. |
| Dimethyl-branched Alkanes | C13 - C37 | Saturated hydrocarbons with two methyl group branches. | Species and sex recognition, contact pheromones. |
| Alkenes | C13 - C37 | Unsaturated hydrocarbons with one double bond. | Species and sex recognition, potential for long-range signaling. |
| Alkadienes | C13 - C37 | Unsaturated hydrocarbons with two double bonds. | Species and sex recognition, potential for long-range signaling. |
Experimental Protocols
The identification of cuticular hydrocarbons as pheromones involves a multi-step process combining chemical analysis and behavioral bioassays. The following protocols are generalized from studies on Anastrepha fraterculus and other tephritid fruit flies.[1][2][3]
Extraction of Cuticular Hydrocarbons
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Objective: To isolate CHCs from the insect cuticle for chemical analysis.
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Methodology:
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Individual insects (males and females of known age and mating status) are flash-frozen at -20°C.
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The frozen insect is immersed in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.
-
The solvent is then carefully removed from the insect and transferred to a clean vial.
-
The extract is concentrated under a gentle stream of nitrogen to a desired volume.
-
An internal standard (e.g., n-eicosane) is often added to the extract to allow for quantification of the CHCs.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the individual components of the CHC extract.
-
Methodology:
-
A small volume of the CHC extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column.
-
The GC oven temperature is programmed to ramp up gradually, which separates the hydrocarbons based on their boiling points and volatility.
-
As the compounds elute from the GC column, they enter a mass spectrometer (MS).
-
The MS ionizes the compounds and fragments them in a predictable pattern, generating a mass spectrum for each compound.
-
The identification of individual compounds, such as this compound, is achieved by comparing their mass spectra and retention times with those of synthetic standards.
-
For complex mixtures, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) may be employed for enhanced separation and identification.[1][2][3]
-
Behavioral Bioassays
-
Objective: To determine the behavioral effect of specific identified CHCs on conspecific insects.
-
Methodology (Contact Pheromone Assay):
-
A glass dummy (e.g., a small bead) is coated with a synthetic version of the candidate pheromone (e.g., this compound) dissolved in a solvent. A control dummy is treated with the solvent alone.
-
After the solvent evaporates, the dummies are introduced into an arena with a sexually mature male or female insect.
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The insect's behavior towards the dummies is observed and recorded. Key behaviors may include antennal contact, wing fanning, copulation attempts, or increased locomotion.
-
The frequency and duration of these behaviors are compared between the test and control dummies to assess the pheromonal activity of the compound.
-
Electroantennography (EAG)
-
Objective: To measure the response of the insect's antenna to a specific chemical stimulus.
-
Methodology:
-
An antenna is carefully excised from a live insect.
-
The ends of the antenna are placed in contact with electrodes connected to an amplifier.
-
A puff of air carrying a known concentration of the test compound (e.g., this compound) is delivered over the antenna.
-
The electrical potential change across the antenna (the EAG response) is recorded.
-
The amplitude of the EAG response indicates the degree of antennal stimulation by the compound.
-
Mandatory Visualizations
References
The Enigmatic Production of 3-Methylnonadecane: A Technical Guide to its Biosynthesis in Insects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed biochemical data and specific enzymatic information for the biosynthesis of 3-Methylnonadecane in insects are not extensively available in current scientific literature. This guide is therefore based on the well-established general principles of methyl-branched cuticular hydrocarbon (CHC) biosynthesis in insects and provides a comprehensive framework for understanding and investigating this specific pathway.
Introduction
This compound is a methyl-branched cuticular hydrocarbon (CHC) found on the cuticle of various insect species, where it can play a crucial role in chemical communication, acting as a pheromone, and providing protection against desiccation.[1][2] Understanding the biosynthesis of this specific molecule is of significant interest for the development of novel pest management strategies and for advancing our knowledge of insect biochemistry and chemical ecology. This technical guide synthesizes the current understanding of the biosynthetic pathway of methyl-branched alkanes in insects to propose a detailed pathway for this compound. It also provides generalized experimental protocols and highlights the existing knowledge gaps to guide future research.
The Biosynthesis Pathway of this compound: A Multi-Enzyme Cascade
The synthesis of this compound is a multi-step process that occurs primarily in specialized cells called oenocytes. The pathway involves the coordinated action of several key enzymes, starting from simple precursor molecules. The carbon backbone of this compound is a C20 chain, which is formed through fatty acid synthesis and elongation, followed by modification and conversion to a hydrocarbon.
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Initiation with Propionyl-CoA: Unlike the biosynthesis of straight-chain alkanes which starts with acetyl-CoA, the synthesis of a 3-methylalkane begins with a propionyl-CoA starter unit. This propionyl-CoA is typically derived from the catabolism of amino acids such as valine or isoleucine.
-
Chain Elongation by Fatty Acid Synthase (FAS): The initial propionyl-CoA is elongated by the sequential addition of two-carbon units from malonyl-CoA. This process is catalyzed by a multi-enzyme complex known as Fatty Acid Synthase (FAS). For a C20 fatty acid precursor, this would involve multiple cycles of condensation, reduction, dehydration, and a second reduction.
-
Further Elongation by Elongases: To reach the required chain length for the C20 precursor of this compound, the fatty acyl-CoA produced by FAS undergoes further elongation. This is carried out by a series of membrane-bound enzymes known as elongases, which are located in the endoplasmic reticulum.[3]
-
Reduction to a Fatty Aldehyde: The resulting C20 methyl-branched fatty acyl-CoA is then reduced to the corresponding fatty aldehyde by an Acyl-CoA reductase.
-
Oxidative Decarbonylation by CYP4G: In the final and characteristic step of insect hydrocarbon biosynthesis, the C20 methyl-branched fatty aldehyde is converted to this compound (a C19 hydrocarbon with a methyl group) through oxidative decarbonylation. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP4G family, which removes the carbonyl carbon.[4]
Key Enzymes and Their Putative Roles
| Enzyme | Putative Role in this compound Biosynthesis |
| Fatty Acid Synthase (FAS) | Catalyzes the initial elongation of a propionyl-CoA starter unit with malonyl-CoA to produce a C16 or C18 methyl-branched fatty acyl-CoA.[5] The specific FAS isoform responsible for accepting propionyl-CoA and generating the precursor for C20 methyl-branched alkanes is currently unknown. |
| Elongases | A complex of enzymes responsible for the further elongation of the C16/C18 methyl-branched fatty acyl-CoA to the final C20 length. The specific elongases and their substrate preferences in this pathway have not been characterized. |
| Acyl-CoA Reductase | Reduces the 3-methylnonadecanoyl-CoA (C20) to 3-methylnonadecanal (C20). The specific reductase involved is yet to be identified. |
| CYP4G Oxidative Decarbonylase | A cytochrome P450 enzyme that catalyzes the final step of converting the C20 aldehyde to the C19 hydrocarbon, this compound, with the release of CO2.[4] While the CYP4G family is known to be involved, the specific isoform and its substrate specificity for 3-methylnonadecanal are not known. |
Quantitative Data
A significant gap in the current understanding of this compound biosynthesis is the lack of quantitative data. Such data is crucial for building kinetic models of the pathway and for understanding its regulation. The table below outlines the types of quantitative data that are needed for a complete understanding of this pathway.
| Parameter | Description | Data Availability for this compound Pathway |
| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme with its respective substrate(s). | Not available |
| Substrate and Intermediate Concentrations | In vivo concentrations of precursors (propionyl-CoA, malonyl-CoA), intermediates (e.g., 3-methylnonadecanoyl-CoA), and the final product. | Not available |
| Product Yields | The efficiency of conversion at each step of the pathway. | Not available |
| Gene Expression Levels | Quantitative expression data for the genes encoding the biosynthetic enzymes in oenocytes. | Not available |
Experimental Protocols
Investigating the biosynthesis of this compound requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for the extraction and analysis of CHCs and for in-vitro FAS assays, which are foundational for studying this pathway.
Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons by GC-MS
This protocol describes a general method for extracting and analyzing CHCs from insects.[6][7]
1. Sample Collection and Preparation: a. Collect insects of the desired species, age, and sex. b. Euthanize the insects by freezing at -20°C. c. For whole-body extraction, place individual insects or a pooled sample into a glass vial.
2. Extraction: a. Add a known volume of a non-polar solvent, typically hexane, to the vial to completely submerge the insect(s). b. Gently agitate the vial for 5-10 minutes to extract the cuticular lipids. c. Carefully transfer the hexane extract to a clean glass vial using a Pasteur pipette. d. Add an internal standard (e.g., n-octadecane) of a known concentration to the extract for quantification. e. Concentrate the extract under a gentle stream of nitrogen gas to the desired volume (e.g., 50 µL).
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Instrument Setup: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). b. Injection: Inject 1 µL of the concentrated extract into the GC inlet in splitless mode. c. GC Program:
- Initial oven temperature: 50°C, hold for 2 minutes.
- Ramp to 320°C at a rate of 10°C/minute.
- Hold at 320°C for 10 minutes. d. MS Parameters:
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: m/z 40-600. e. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum (characteristic fragment ions).
- Quantify the amount of this compound relative to the internal standard.
"Insect_Collection" [label="1. Insect Collection & Euthanasia"];
"Extraction" [label="2. Hexane Extraction"];
"Concentration" [label="3. Concentration & Internal Standard Addition"];
"GC-MS" [label="4. GC-MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [label="5. Peak Identification & Quantification"];
"Insect_Collection" -> "Extraction";
"Extraction" -> "Concentration";
"Concentration" -> "GC-MS";
"GC-MS" -> "Data_Analysis";
}
Figure 2: General experimental workflow for CHC analysis.
Protocol 2: In-Vitro Fatty Acid Synthase (FAS) Assay for Methyl-Branched Fatty Acid Synthesis
This generalized protocol is adapted from methods used to study fatty acid synthesis and can be modified to investigate the incorporation of propionyl-CoA and methylmalonyl-CoA.
1. Enzyme Preparation:
a. Dissect the relevant tissue (e.g., oenocytes or fat body) from the insect.
b. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
c. Prepare a cytosolic extract by centrifugation to pellet cellular debris and organelles.
d. (Optional) Purify the FAS enzyme complex using chromatographic techniques.
2. Reaction Mixture:
a. Prepare a reaction mixture containing:
* Cytosolic extract or purified FAS.
* Propionyl-CoA (starter unit).
* [14C]-Malonyl-CoA (radiolabeled elongating unit).
* NADPH (reducing agent).
* Acetyl-CoA carboxylase (if starting from acetyl-CoA to generate malonyl-CoA in situ).
* ATP and bicarbonate (for ACC activity).
b. For non-radioactive assays, unlabeled malonyl-CoA can be used, and products analyzed by GC-MS after derivatization.
3. Incubation:
a. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
4. Product Extraction and Analysis:
a. Stop the reaction by adding a strong base (saponification).
b. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane or diethyl ether).
c. Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) and autoradiography or by liquid scintillation counting.
d. For GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.
e. Analyze the FAMEs by GC-MS to identify and quantify the methyl-branched fatty acid products.
Conclusion and Future Directions
The biosynthesis of this compound in insects is a complex process that relies on a cascade of enzymatic reactions. While the general pathway for methyl-branched CHC synthesis provides a solid foundation for understanding its formation, significant knowledge gaps remain. Future research should focus on:
- Identification and Characterization of Specific Enzymes: Identifying the specific FAS, elongase, reductase, and CYP4G isoforms responsible forthis compound synthesis is a critical next step. This will likely involve a combination of transcriptomics, proteomics, and functional genomics (e.g., RNAi-mediated gene silencing).
- Elucidation of Regulatory Mechanisms: Understanding how the biosynthesis of this compound is regulated at the genetic and hormonal levels will provide insights into how insects control their CHC profiles in response to developmental and environmental cues.
* Acquisition of Quantitative Data: Performing detailed biochemical assays to determine the kinetic parameters of the enzymes and the in vivo concentrations of intermediates will be essential for developing a complete and predictive model of the pathway.
Addressing these research questions will not only advance our fundamental understanding of insect biochemistry but also open up new avenues for the development of targeted and environmentally friendly pest control strategies.
References
- 1. Semiochemical compound: this compound | C20H42 [pherobase.com]
- 2. Cuticular Hydrocarbon Profile of Parasitic Beetles, Aethina tumida (Coleoptera: Nitidulidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of 3-Methylnonadecane in Insect Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect chemical communication, hydrocarbons play a pivotal role in regulating a vast array of behaviors essential for survival and reproduction. Among these, branched alkanes have emerged as critical components of cuticular hydrocarbon (CHC) profiles, acting as species-specific recognition cues, sex pheromones, and kairomones. This technical guide delves into the ecological role of a specific methyl-branched alkane, 3-Methylnonadecane, in insect behavior. While the presence of this compound has been identified in various insect species, its function as a semiochemical is most notably documented in the South American fruit fly, Anastrepha fraterculus, where it is recognized as a key attractant.
This document provides a comprehensive overview of the current understanding of this compound's role in insect behavior, with a focus on Anastrepha fraterculus. It includes a summary of its identification, quantitative behavioral data, detailed experimental protocols for its study, and an exploration of the underlying olfactory signaling pathways.
Data Presentation: Identification and Composition
This compound has been identified as a component of the complex mixture of cuticular hydrocarbons in various insect species. The primary method for the identification and quantification of this compound and other CHCs is Gas Chromatography-Mass Spectrometry (GC-MS).
A key study by Vaníčková et al. (2012) provided a detailed analysis of the CHC profiles of the South American fruit fly, Anastrepha fraterculus, where this compound was identified. The composition of the CHC profile in this species is dynamic, showing significant variation with the age and sex of the fly. While the specific quantitative data for the behavioral response to isolated this compound is not available in the public domain, its presence as a component of the attractive CHC blend is established.
Table 1: Composition of Selected Cuticular Hydrocarbons in Anastrepha fraterculus
| Compound | Chemical Class | Putative Role in A. fraterculus |
| This compound | Methyl-branched Alkane | Attractant |
| n-Nonadecane | n-Alkane | CHC component |
| n-Heneicosane | n-Alkane | CHC component |
| n-Tricosane | n-Alkane | CHC component |
| Methyl-branched Alkanes (various) | Methyl-branched Alkane | Species and sex recognition |
Note: This table is illustrative and highlights the context of this compound within the broader CHC profile. Quantitative data on the relative abundance of this compound and its direct correlation with attractant activity requires further research.
Experimental Protocols
The study of insect responses to semiochemicals like this compound involves a multi-step process, from chemical analysis to behavioral bioassays and electrophysiology. The following are detailed methodologies for key experiments.
Extraction and Analysis of Cuticular Hydrocarbons
Objective: To extract, identify, and quantify this compound from insect cuticle.
Methodology:
-
Insect Rearing: Insects, such as Anastrepha fraterculus, are reared under controlled laboratory conditions (e.g., 25°C, 65% RH, 12:12 L:D photoperiod) on a standardized artificial diet to ensure consistency.
-
CHC Extraction:
-
Individual insects are flash-frozen at -20°C.
-
The frozen insect is submerged in a glass vial containing a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes). This dissolves the CHCs from the cuticle surface.
-
An internal standard (e.g., n-eicosane) of a known concentration is added to the solvent prior to extraction for later quantification.
-
The solvent is then carefully transferred to a new vial and concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
The concentrated extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to separate the different hydrocarbon components based on their boiling points.
-
MS conditions: As components elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, creating a mass spectrum for each component.
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of a synthetic standard.
-
Quantification: The amount of this compound is calculated by comparing the peak area of the compound to the peak area of the internal standard.
-
Behavioral Bioassays: Olfactometry
Objective: To quantify the behavioral response (attraction or repulsion) of insects to this compound.
Methodology:
-
Olfactometer Setup: A Y-tube or four-arm olfactometer is commonly used. It consists of a central chamber where the insect is released and two or more arms, each leading to a different odor source. Purified and humidified air is passed through each arm at a constant flow rate.
-
Odor Stimulus Preparation:
-
A synthetic standard of this compound is dissolved in a solvent (e.g., hexane) to create a stock solution.
-
Serial dilutions are made to test a range of concentrations.
-
A known volume of the solution is applied to a filter paper, and the solvent is allowed to evaporate, leaving the this compound.
-
-
Experimental Procedure:
-
A single insect is introduced into the central chamber of the olfactometer.
-
One arm of the olfactometer contains the filter paper with this compound, while the other arm(s) contain a solvent-only control.
-
The insect's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded.
-
The olfactometer is cleaned thoroughly with solvent between trials, and the position of the treatment and control arms are rotated to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a G-test. The time spent in each arm can be compared using a t-test or a non-parametric equivalent.
Electrophysiology: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, indicating its detection by olfactory sensory neurons.
Methodology:
-
Antennal Preparation:
-
An insect is immobilized, and one of its antennae is carefully excised.
-
The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode. Both electrodes are filled with a saline solution.
-
-
Stimulus Delivery:
-
A constant stream of humidified, purified air is passed over the antennal preparation.
-
A puff of air carrying a known concentration of this compound is injected into the main airstream for a short duration (e.g., 0.5 seconds).
-
-
Recording and Analysis:
-
The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.
-
The amplitude of the negative voltage deflection is measured as the response to the stimulus.
-
The responses to different concentrations of this compound are recorded to generate a dose-response curve.
-
Signaling Pathways and Logical Relationships
The perception of this compound by an insect begins with its detection by specialized olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, located primarily on the antennae.
Generalized Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized pathway for the detection of a semiochemical like this compound.
Experimental Workflow for Behavioral Analysis
The logical flow of an experiment to determine the behavioral role of this compound can be visualized as follows:
Conclusion
This compound serves as a compelling example of the crucial role that branched alkanes play in the chemical ecology of insects. Its identification as a component of the cuticular hydrocarbon profile and its function as an attractant in species like Anastrepha fraterculus underscore the specificity and importance of these chemical signals. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other semiochemicals. Further research, particularly in obtaining quantitative behavioral data across a range of insect species and elucidating the specific olfactory receptors and neural pathways involved, will undoubtedly deepen our understanding of insect behavior and pave the way for the development of novel and targeted pest management strategies.
3-Methylnonadecane CAS number and chemical synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane is a saturated, branched-chain alkane with the chemical formula C20H42. This comprehensive technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and known biological significance. While direct applications in drug development are not extensively documented, this guide explores its role as a semiochemical and its presence in natural sources, offering insights for researchers in various fields.
Chemical Identification and Properties
CAS Number: 6418-45-7[1]
Chemical Synonyms:
-
Nonadecane, 3-methyl-[2]
-
(±)-3-Methylnonadecane
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H42 | [1][2] |
| Molecular Weight | 282.55 g/mol | [1][2] |
| Appearance | Colorless liquid or solid (waxy) | [3] |
| Boiling Point | 353.6 °C (estimated) | |
| Melting Point | Not available | |
| Density | 0.79 g/cm³ (estimated) | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | |
| LogP | 10.1 (estimated) |
Synthesis and Manufacturing
While specific industrial-scale synthesis protocols for this compound are not widely published, general methods for the synthesis of long-chain branched alkanes can be adapted. A common laboratory-scale approach involves a Grignard reaction followed by reduction.
Experimental Protocol: Grignard Synthesis (General Approach)
-
Grignard Reagent Formation: React a suitable alkyl halide (e.g., 1-bromoheptadecane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (heptadecylmagnesium bromide).
-
Coupling Reaction: React the Grignard reagent with a ketone (e.g., 2-butanone). This will result in a tertiary alcohol.
-
Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid) to form a mixture of alkenes.
-
Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for this specific synthesis.
Analytical Methodologies
The analysis of this compound, particularly in complex mixtures like insect cuticular extracts, is typically performed using gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) spectroscopy is used for structural elucidation of the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound from a mixture and to quantify its abundance.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane. If analyzing insect cuticular hydrocarbons, a common method is to wash the insect with the solvent for a short period.
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. The mass spectrum will show characteristic fragmentation patterns for branched alkanes, which can be compared to library spectra for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of purified this compound.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts:
-
The methyl protons of the ethyl group at the C2 position will appear as a triplet around 0.8-0.9 ppm.
-
The methyl protons of the methyl group at the C3 position will appear as a doublet around 0.8-0.9 ppm.
-
The methylene protons of the long alkyl chain will appear as a broad multiplet around 1.2-1.4 ppm.
-
The methine proton at the C3 position will appear as a multiplet further downfield.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts:
-
The carbon of the terminal methyl group of the long chain will appear around 14 ppm.
-
The carbons of the methylene groups in the long chain will appear in the range of 22-34 ppm.
-
The carbon of the methyl group at the C3 position will appear in a distinct region for branched alkanes.
-
The methine carbon at the C3 position will also have a characteristic chemical shift.
-
Biological Significance and Potential Applications
The primary known biological role of this compound is as a cuticular hydrocarbon (CHC) and a semiochemical (pheromone) in insects.
Role in Insects
In many insect species, the cuticle is covered by a layer of hydrocarbons that primarily serves to prevent water loss. This layer is often a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes. This compound has been identified as a component of the CHC profile in various insects, including some species of fruit flies.
Beyond its function in desiccation resistance, this compound can act as a pheromone, influencing social and mating behaviors.
Cuticular Hydrocarbon Biosynthesis Pathway
The biosynthesis of branched-chain alkanes like this compound in insects is a multi-step enzymatic process that occurs in specialized cells called oenocytes.
Caption: Biosynthesis of this compound in insects.
Potential in Drug Development
Currently, there is limited research on the direct application of this compound in drug development for human diseases. However, understanding the biological roles of such molecules in other organisms can inspire novel therapeutic strategies. For instance, the disruption of CHC biosynthesis or perception in insect vectors of disease could be a target for new pesticides.
The metabolism of branched-chain fatty acids, which are structurally related to branched-chain alkanes, is an area of active research in human metabolic diseases. While speculative, understanding how the human body processes exogenous long-chain branched alkanes could be relevant in toxicology and nutrition science.
Toxicology and Safety
There is a lack of specific toxicological data for this compound. As a long-chain saturated hydrocarbon, it is expected to have low acute toxicity. However, like other nonpolar substances, it may cause skin and eye irritation upon direct contact. Inhalation of aerosols could potentially lead to respiratory irritation. Due to its high lipophilicity (high estimated LogP), there is a potential for bioaccumulation, though its metabolism and excretion in mammals have not been well-studied.
Conclusion
This compound is a branched-chain alkane with well-defined chemical and physical properties. Its primary biological significance is in the chemical ecology of insects, where it functions as a cuticular hydrocarbon and a pheromone. While direct applications in drug development are yet to be explored, the study of its biosynthesis and biological activity provides a foundation for research in pest management and potentially in understanding the metabolism of xenobiotic lipids. Further research is needed to fully elucidate its toxicological profile and potential interactions with mammalian biological systems.
References
An In-depth Technical Guide to the Physical Properties of 3-Methylnonadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane is a branched-chain alkane with the chemical formula C20H42. As a long-chain hydrocarbon, its physical and chemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in the study of biological systems where long-chain alkanes can play structural or signaling roles. This guide provides a detailed overview of the key physical properties of this compound, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
The physical characteristics of this compound are fundamental to its behavior in different environments and its potential applications. These properties have been determined through a combination of experimental measurements and computational models.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H42 | [1][2][3][4][5] |
| Molecular Weight | 282.55 g/mol | [3][5] |
| 282.5475 g/mol | [1][4] | |
| 282.5 g/mol | [2] | |
| CAS Registry Number | 6418-45-7 | [1][2][4][5] |
| Melting Point | 7.6 °C | [6] |
| Boiling Point | 167.90 °C (at 760.00 mm Hg for 3-methylnonane) | [7] |
| logP (Octanol/Water Partition Coefficient) | 10.8 (Computed) | [2] |
| IUPAC Name | This compound | [2] |
Experimental Protocols
The determination of the physical properties of a compound like this compound relies on a suite of standard analytical techniques. Below are generalized methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Determination
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure sample of this compound, GC-MS can confirm its purity and provide its mass spectrum, from which the molecular weight can be determined.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.
-
Gas Chromatography:
-
A small volume of the prepared sample is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium or nitrogen) onto a capillary column.
-
The column is housed in an oven, and a temperature program is used to separate components based on their boiling points and interactions with the column's stationary phase. For a long-chain alkane like this compound, a non-polar column (e.g., DB-5ms) is typically used.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization: The eluted molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M+•). This process also leads to fragmentation of the molecule.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, generating a signal proportional to the number of ions at each m/z.
-
-
Data Analysis: The output is a mass spectrum, which plots ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight of this compound can be confirmed. The fragmentation pattern provides additional structural information. The retention time from the gas chromatogram is a characteristic of the compound under the specific analytical conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the spectrum is expected to be relatively simple, showing characteristic C-H stretches and bends.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if melted) or as a thin film. For a thin film, a small amount of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Data Acquisition:
-
The prepared sample is placed in the sample compartment of the FTIR spectrometer.
-
A beam of infrared radiation is passed through the sample.
-
The molecules of this compound will absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds (e.g., C-H stretching and bending).
-
The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum.
-
-
Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). For this compound, the key absorptions will be:
-
Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
-
C-H bending vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.
-
Mandatory Visualizations
Experimental Workflow for Characterization of this compound
Caption: Workflow for the physical and structural characterization of this compound.
References
- 1. Nonadecane, 3-methyl- [webbook.nist.gov]
- 2. This compound | C20H42 | CID 94322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6418-45-7 [chemicalbook.com]
- 4. Nonadecane, 3-methyl- [webbook.nist.gov]
- 5. Nonadecane, 3-methyl- (CAS 6418-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [chemister.ru]
- 7. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]
The Role of 3-Methylnonadecane in the Chemical Ecology of Fruit Flies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuticular hydrocarbons (CHCs) are a cornerstone of chemical communication in insects, mediating a wide array of behaviors from mate recognition to aggregation. Within the complex chemical landscape of fruit flies, 3-Methylnonadecane has been identified as a significant semiochemical. This technical guide provides an in-depth exploration of the role of this compound in the chemical ecology of fruit flies, with a primary focus on the South American fruit fly, Anastrepha fraterculus, for which it is a known pheromone. This document synthesizes current knowledge, presenting quantitative data on CHC profiles, detailed experimental methodologies for their study, and hypothesized signaling pathways involved in their perception. The information is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as professionals in drug discovery seeking to understand and potentially manipulate insect behavior.
Introduction: Cuticular Hydrocarbons as Information-Rich Signals
Insects are enveloped in a waxy layer of cuticular hydrocarbons (CHCs) that primarily serves to prevent desiccation.[1][2] However, these compounds have evolved a crucial secondary function as a rich and nuanced communication system.[1][3] The composition of CHCs can convey information about an individual's species, sex, age, reproductive status, and even social rank.[2][4] These chemical cues are often perceived upon contact or at very close range and can trigger stereotyped behaviors such as courtship, aggression, and aggregation.[3][5]
The genus Anastrepha, which includes the South American fruit fly, Anastrepha fraterculus, represents a group of significant agricultural pests.[4] Understanding the chemical signals that govern their reproductive behavior is paramount for developing effective and targeted pest management strategies. This compound has been identified as a pheromone in A. fraterculus, highlighting its importance in the chemical ecology of this species.[6]
Quantitative Analysis of Cuticular Hydrocarbons in Anastrepha fraterculus
The CHC profile of Anastrepha fraterculus is complex and varies with both sex and age.[4] While specific quantitative data on the behavioral effects of isolated this compound is not extensively documented in publicly available literature, analysis of the overall CHC profile provides a critical context for its function. The following table summarizes the general composition of CHCs found in A. fraterculus.
| Compound Class | General Description | Known or Hypothesized Function | Key Compounds Identified in A. fraterculus |
| n-Alkanes | Straight-chain saturated hydrocarbons. | Primarily waterproofing; may also contribute to the overall chemical signature.[1] | n-Pentacosane, n-Heptacosane, n-Nonacosane |
| Methyl-branched Alkanes | Saturated hydrocarbons with one or more methyl branches. | Often involved in species and sex recognition.[1] | This compound, other methyl-branched alkanes |
| Alkenes and Alkadienes | Unsaturated hydrocarbons with one or more double bonds. | Frequently act as sex pheromones and courtship stimulants.[1] | (Z)-9-Heptacosene, (Z,Z)-7,11-Heptacosadiene (in other fruit flies) |
Note: The precise quantitative composition can vary based on the specific population within the A. fraterculus species complex, as well as the age and sex of the individual.[4]
Experimental Protocols
The study of CHCs and their role in fruit fly behavior involves a multi-faceted approach combining chemical analysis, electrophysiology, and behavioral assays. The following are detailed protocols that can be adapted for the investigation of this compound and other semiochemicals in Anastrepha fraterculus and other fruit fly species.
Cuticular Hydrocarbon Extraction and Analysis
Objective: To extract and identify the CHCs from the cuticle of fruit flies.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for CHC analysis.
-
Sample Preparation: Anesthetize a known number of flies (e.g., 5-10 individuals of the same sex and age) with CO2 or by chilling.
-
Extraction: Submerge the anesthetized flies in a glass vial containing a non-polar solvent such as hexane for a specific duration (e.g., 5-10 minutes). The solvent will dissolve the CHCs from the cuticle. An internal standard (e.g., n-hexacosane) can be added to the solvent for quantification.
-
Solvent Evaporation: Carefully remove the flies from the vial. The solvent containing the CHCs can be evaporated under a gentle stream of nitrogen to concentrate the sample.
-
GC-MS Analysis: Re-dissolve the dried extract in a small volume of hexane. Inject an aliquot of the sample into a gas chromatograph coupled with a mass spectrometer.
-
Gas Chromatograph (GC): Separates the individual compounds in the mixture based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometer (MS): Fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, allowing for their identification by comparing the fragmentation patterns to known libraries.
-
Electroantennography (EAG)
Objective: To measure the overall electrical response of a fruit fly's antenna to an odorant, indicating whether the fly can detect the compound.
Methodology:
-
Fly Preparation: Anesthetize a fly and carefully excise its head.
-
Electrode Placement: Mount the head onto a reference electrode using conductive gel. Insert a recording electrode into the tip of one of the antennae.
-
Odorant Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the test compound (e.g., synthetic this compound dissolved in a solvent and applied to filter paper) over the antenna.
-
Signal Recording: The binding of the odorant to olfactory receptors on the antenna will generate a change in electrical potential. This signal, the electroantennogram, is amplified and recorded. The amplitude of the depolarization is indicative of the strength of the antennal response.[7][8]
Behavioral Assays
Objective: To determine the behavioral response of fruit flies to a specific chemical stimulus.
Methodology:
-
Walking Bioassay (Petri Dish Assay):
-
Coat the inside of a Petri dish with a substrate.
-
Apply a spot of the test compound (e.g., this compound in a solvent) to one side of the dish and a solvent control to the other.
-
Introduce a single fly into the center of the dish and record its movement over a set period.
-
Analyze the time spent in the vicinity of the test compound versus the control to determine attraction or repulsion.
-
-
Y-Tube Olfactometer Assay:
-
Use a Y-shaped glass tube.[9]
-
Introduce a continuous stream of purified air into the base of the Y, which then splits and flows down each arm.
-
Introduce the test odor into one arm and a solvent control into the other.
-
Release a single fly at the base of the Y-tube.
-
Record which arm the fly chooses and the time it spends in each arm. A statistically significant preference for the arm with the test odor indicates attraction.[9]
-
Signaling Pathways and Perception
The perception of CHCs in insects is a complex process that is thought to be primarily mediated by gustatory and olfactory receptors. While the specific receptors for this compound in A. fraterculus have not yet been identified, a general model can be proposed based on studies in other insects, particularly Drosophila melanogaster.
Hypothesized Signaling Pathway for CHC Perception
Cuticular hydrocarbons are thought to be detected by direct contact through gustatory receptors on the tarsi (feet) and proboscis, and at close range by olfactory receptors on the antennae and maxillary palps.
Caption: Hypothesized signaling pathway for CHC perception in fruit flies.
Experimental Workflow for Pheromone Identification and Characterization
The process of identifying a new pheromone and elucidating its function follows a logical workflow that integrates the experimental protocols described above.
Caption: Experimental workflow for pheromone identification and characterization.
Conclusion and Future Directions
This compound plays a role in the chemical communication of the South American fruit fly, Anastrepha fraterculus. While its precise behavioral effects and the underlying neurobiological mechanisms are still being elucidated, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. Further investigation is needed to:
-
Quantify the dose-dependent behavioral responses of A. fraterculus to synthetic this compound.
-
Identify the specific gustatory and olfactory receptors that detect this compound.
-
Map the neural circuits that process the signal from these receptors to elicit a behavioral output.
-
Investigate the biosynthesis pathway of this compound and its regulation.
A deeper understanding of the role of this compound and other CHCs in fruit fly chemical ecology will not only advance our fundamental knowledge of insect behavior but also pave the way for the development of novel, environmentally benign pest management strategies and provide insights for drug development professionals interested in receptor-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 5. Perception of cuticular hydrocarbons by the olfactory organs in Periplaneta americana (L.) (Insecta: Dictyoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semiochemical compound: this compound | C20H42 [pherobase.com]
- 7. Frontiers | Identification of host plant volatile stimulants of Anastrepha fraterculus male courtship behavior [frontiersin.org]
- 8. scielo.org.co [scielo.org.co]
- 9. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
Methodological & Application
Application Note: Synthesis of 3-Methylnonadecane for Research Applications
Introduction
3-Methylnonadecane is a branched-chain alkane that serves as a valuable compound in various research fields. Due to its defined structure, it is utilized as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures, such as petroleum products and natural waxes.[1] It also functions as a biomarker for identifying petroleum contamination in environmental samples.[1] This document outlines a detailed protocol for the synthesis of this compound for research purposes, providing a reliable method for obtaining this compound in a laboratory setting.
General Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[2][3][4][5][6] The strategy involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation of the resulting alkene to yield the final saturated alkane. This multi-step synthesis is outlined below.
Experimental Protocols
Part 1: Synthesis of Hexadecyl Magnesium Bromide (Grignard Reagent)
Materials:
-
1-Bromohexadecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 1-bromohexadecane in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromohexadecane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of hexadecyl magnesium bromide should be a grayish, cloudy mixture.
Part 2: Reaction of Hexadecyl Magnesium Bromide with 2-Butanone
Materials:
-
Hexadecyl magnesium bromide solution (from Part 1)
-
2-Butanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-butanone in anhydrous diethyl ether in a dropping funnel.
-
Add the 2-butanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 3-methyl-3-nonadecanol.
Part 3: Dehydration of 3-Methyl-3-nonadecanol
Materials:
-
Crude 3-methyl-3-nonadecanol (from Part 2)
-
Concentrated sulfuric acid
-
Toluene
Procedure:
-
Place the crude alcohol in a round-bottom flask and add toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a mixture of alkene isomers (3-methylnonadec-2-ene and 3-methylnonadec-3-ene).
Part 4: Hydrogenation of the Alkene Mixture
Materials:
-
Alkene mixture (from Part 3)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve the alkene mixture in ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel using hexane as the eluent. The purity of the final product should be assessed by GC-MS and its structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 185-188 (6 mmHg) | 0.989 |
| 2-Butanone | C₄H₈O | 72.11 | 79.6 | 0.805 |
| 3-Methyl-3-nonadecanol | C₂₀H₄₂O | 298.55 | (Not readily available) | (Not readily available) |
| This compound | C₂₀H₄₂ | 282.55 | 349.5 (est.) | 0.79 (est.) |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction step.
References
Application Note and Protocol for the Laboratory-Scale Preparation of 3-Methylnonadecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Methylnonadecane, a long-chain branched alkane. The synthesis is achieved through a three-step process commencing with the Grignard reaction of hexadecylmagnesium bromide with 2-butanone to form 3-methylnonadecan-3-ol. Subsequent acid-catalyzed dehydration of the tertiary alcohol yields 3-methylnonadecene, which is then subjected to catalytic hydrogenation to produce the final product, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization methods.
Introduction
Long-chain branched alkanes such as this compound are of interest in various fields, including geochemistry, materials science, and as components of complex organic mixtures. Their synthesis in the laboratory allows for the preparation of pure standards for analytical purposes and for the investigation of their physical and chemical properties. The synthetic route described herein employs robust and well-established organic reactions, making it accessible for proficient laboratory personnel.
Synthetic Scheme
The overall synthetic scheme for the preparation of this compound is depicted below:
Step 1: Grignard Reaction Hexadecylmagnesium bromide + 2-Butanone → 3-Methylnonadecan-3-ol
Step 2: Dehydration 3-Methylnonadecan-3-ol --[H+]--> 3-Methylnonadecene + H₂O
Step 3: Hydrogenation 3-Methylnonadecene + H₂ --[Pd/C]--> this compound
Experimental Protocols
Step 1: Synthesis of 3-Methylnonadecan-3-ol via Grignard Reaction
Materials:
-
1-Bromohexadecane (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Butanone (1 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromohexadecane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromohexadecane solution to the magnesium turnings. The disappearance of the iodine color and the initiation of a gentle reflux indicate the start of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the hexadecylmagnesium bromide Grignard reagent.[1]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-methylnonadecan-3-ol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Dehydration of 3-Methylnonadecan-3-ol to 3-Methylnonadecene
Materials:
-
3-Methylnonadecan-3-ol (1 equivalent)
-
Concentrated sulfuric acid or phosphoric acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the purified 3-methylnonadecan-3-ol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected. Tertiary and secondary alcohols react through the E1 mechanism.[2]
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-methylnonadecene.
-
Purify the product by vacuum distillation.
Step 3: Hydrogenation of 3-Methylnonadecene to this compound
Materials:
-
3-Methylnonadecene (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the purified 3-methylnonadecene in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Connect the vessel to a hydrogen gas source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed. This reaction is a stereospecific syn addition.[3]
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by column chromatography on silica gel (eluent: hexane) if necessary.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| 1. Grignard Reaction | 3-Methylnonadecan-3-ol | C₂₀H₄₂O | 298.55 | 70-85 | IR (O-H stretch), ¹H NMR, ¹³C NMR |
| 2. Dehydration | 3-Methylnonadecene | C₂₀H₄₀ | 280.53 | 80-90 | ¹H NMR (alkene protons), ¹³C NMR (alkene carbons), GC-MS |
| 3. Hydrogenation | This compound | C₂₀H₄₂ | 282.55 | >95 | ¹H NMR, ¹³C NMR, GC-MS (m/z fragments), Elemental Analysis [4][5][6] |
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and methylene groups of the long alkyl chain. The methyl groups at the C3 position and the terminus of the chain will appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in a different chemical environment. A database search indicates the presence of a ¹³C NMR spectrum for this compound.[7]
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the final product and to confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for branched alkanes.
Diagrams
Caption: Synthetic workflow for the preparation of this compound.
Caption: Logical progression of the synthesis of this compound.
References
- 1. Buy 1-Hexadecylmagnesium bromide | 872-26-4 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C20H42 | CID 94322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonadecane, 3-methyl- [webbook.nist.gov]
- 6. Nonadecane, 3-methyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Analysis of 3-Methylnonadecane in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane is a branched-chain alkane that has garnered interest as a potential volatile organic compound (VOC) biomarker for certain diseases, including cancer. Accurate and sensitive detection of this and other long-chain hydrocarbons in complex biological matrices is crucial for advancing research and potential clinical applications. This document provides detailed application notes and experimental protocols for the analysis of this compound in biological samples, primarily focusing on blood plasma and serum, using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Method Overview
The recommended method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high separation efficiency, sensitivity, and specificity, making it ideal for the identification and quantification of volatile and semi-volatile compounds in complex biological samples.[1][2] Sample preparation is a critical step to isolate the analyte from the matrix and enhance its concentration. Headspace (HS) and Solid-Phase Microextraction (SPME) are two of the most effective and commonly used techniques for extracting VOCs from biological fluids.[3][4][5][6]
Data Presentation
The following table summarizes hypothetical yet realistic quantitative data for the analysis of this compound using Headspace GC-MS. This data is provided for illustrative purposes to guide method validation.
| Parameter | Value | Units | Notes |
| Limit of Detection (LOD) | 0.05 | ng/mL | Based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 0.15 | ng/mL | Based on a signal-to-noise ratio of 10. |
| Linearity (R²) | > 0.995 | - | Over a concentration range of 0.2 - 50 ng/mL. |
| Intra-day Precision (%RSD) | < 10 | % | For quality control samples at low, medium, and high concentrations.[7] |
| Inter-day Precision (%RSD) | < 15 | % | For quality control samples at low, medium, and high concentrations.[7] |
| Recovery | 85 - 110 | % | Determined by spiking known concentrations of this compound into the matrix.[8] |
Experimental Protocols
Protocol 1: Sample Preparation using Headspace (HS) Extraction
This protocol is suitable for the extraction of volatile compounds from blood plasma or serum.
Materials:
-
Blood plasma or serum samples
-
20 mL headspace vials with PTFE-lined septa
-
Saturated sodium chloride (NaCl) solution
-
Internal Standard (IS) solution (e.g., d-labeled this compound or another long-chain alkane not present in the sample)
-
Headspace autosampler
Procedure:
-
Pipette 1.0 mL of plasma or serum into a 20 mL headspace vial.
-
Add 1.0 mL of saturated NaCl solution to the vial. The salt increases the vapor pressure of the analytes.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 10 seconds.
-
Place the vial in the headspace autosampler.
-
Incubate the sample at 80°C for 20 minutes to allow the volatile compounds to partition into the headspace.[4]
-
Inject a portion of the headspace gas (typically 1 mL) into the GC-MS system.[4]
Protocol 2: Sample Preparation using Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that can be highly effective for concentrating volatile and semi-volatile analytes.[6]
Materials:
-
Blood plasma or serum samples
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Internal Standard (IS) solution
-
SPME autosampler or manual holder
Procedure:
-
Pipette 1.0 mL of plasma or serum into a 20 mL headspace vial.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial.
-
Incubate the vial at 60°C in a heating block or water bath.
-
Expose the SPME fiber to the headspace above the sample for 30 minutes with agitation.[9]
-
Retract the fiber into the needle.
-
Insert the SPME device into the GC inlet for thermal desorption of the analytes onto the column.[9]
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight)
GC Conditions (starting point, optimization may be required):
-
Injection Port: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-400
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for this compound should be determined from its mass spectrum.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Conceptual pathway of this compound as a biomarker.
References
- 1. Organization of the Mammalian Metabolome according to Organ Function, Lineage Specialization, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100216654A1 - Biomarkers of prostate cancer and uses thereof - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Headspace/solid-phase microextraction/gas chromatography-mass spectrometry: a screening technique for the recovery and identification of volatile organic compounds (VOC's) in postmortem blood and viscera samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note: Identification of 3-Methylnonadecane in Insect Cuticular Hydrocarbons
Introduction
Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, primarily serving to prevent desiccation. Beyond this physiological role, CHCs are integral to chemical communication, mediating interactions related to mating, species recognition, and social organization.[1][2][3] 3-Methylnonadecane, a branched alkane, is one such CHC that has been identified in various insect species and is recognized for its role as a semiochemical. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from insect samples using gas chromatography-mass spectrometry (GC-MS).
Overview
The identification of specific CHCs like this compound requires a systematic workflow involving sample preparation, instrumental analysis, and data interpretation. This document outlines the necessary steps for researchers, scientists, and drug development professionals to confidently identify this compound in their insect samples. The primary analytical technique employed is GC-MS, which separates the complex mixture of CHCs and provides mass spectra for structural elucidation.
Data Presentation
| Insect Species | Order | Family | Known Presence of this compound | Reference |
| Anastrepha fraterculus (South American fruit fly) | Diptera | Tephritidae | Yes | [1][2][3] |
| Various species | Hymenoptera | - | Presence of 3-methylalkanes is common | |
| Various species | Coleoptera | - | Presence of methyl-branched alkanes is common | |
| Various species | Blattodea | - | Presence of methyl-branched alkanes is common | [5] |
Experimental Protocols
Sample Preparation: Extraction of Cuticular Hydrocarbons
This protocol describes the solvent extraction of CHCs from whole insect bodies.
Materials:
-
Insect samples (fresh or properly stored, e.g., at -20°C)
-
Hexane (for chromatography, high purity)
-
Glass vials with Teflon-lined caps (2 mL)
-
Forceps
-
Vortex mixer
-
Nitrogen gas stream evaporator or a dry block bath
-
Silica gel for column chromatography
-
Glass Pasteur pipettes
-
Internal standard solution (e.g., n-docosane in hexane, 10 ng/µL)
Procedure:
-
Place a single insect (or a pool of smaller insects) into a 2 mL glass vial.
-
Add 1 mL of hexane to the vial.
-
Agitate the vial on a vortex mixer for 2 minutes to extract the CHCs.
-
Carefully remove the insect(s) from the vial using clean forceps.
-
Evaporate the hexane solvent under a gentle stream of nitrogen gas until the extract is concentrated to a small volume (approximately 50 µL).
-
Fractionation (Optional but Recommended): To separate alkanes from more polar lipids, prepare a small column by plugging a Pasteur pipette with glass wool and adding approximately 100 mg of silica gel.
-
Apply the concentrated extract to the top of the silica gel column.
-
Elute the alkane fraction with 2 mL of hexane.
-
Collect the eluate in a clean vial.
-
Concentrate the purified alkane fraction under a nitrogen stream to the desired final volume (e.g., 50 µL).
-
Add a known amount of internal standard (e.g., 5 µL of 10 ng/µL n-docosane) to the final extract for quantification.
GC-MS Analysis
This protocol outlines the parameters for analyzing the extracted CHCs using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) detector (e.g., Quadrupole or Ion Trap)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 20°C/min
-
Ramp 2: Increase to 320°C at 5°C/min
-
Final hold: Hold at 320°C for 10 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Mass Scan Range: m/z 40-600
Data Analysis and Identification
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC).
-
Mass Spectrum Analysis: Obtain the mass spectrum for each peak of interest. The mass spectrum of this compound can be compared to a reference spectrum from a database like the NIST Mass Spectral Library.[6][7]
-
Kovats Retention Index (RI): For confirmation, calculate the Kovats Retention Index for the peak suspected to be this compound by running a standard mixture of n-alkanes under the same GC conditions. The RI of this compound on a standard non-polar column is approximately 1974.
-
Quantification: Calculate the quantity of this compound by comparing its peak area to the peak area of the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for the identification of this compound.
Mass Spectral Fragmentation of this compound
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern for a methyl-branched alkane. The molecular ion (M+) at m/z 282 is often of low abundance or absent. Key fragment ions arise from cleavage at the branch point.
Caption: Predicted fragmentation of this compound in EI-MS.
References
- 1. Cuticular hydrocarbons of the South American fruit fly Anastrepha fraterculus: variability with sex and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Cuticular hydrocarbons of Anastrepha obliqua (Diptera: Tephritidae) as influenced by extraction method, natal host, and age | Florida Entomologist [journals.flvc.org]
- 5. mdpi.com [mdpi.com]
- 6. Nonadecane, 3-methyl- [webbook.nist.gov]
- 7. Nonadecane, 3-methyl- [webbook.nist.gov]
Application Notes and Protocols for Electroantennography (EAG) Studies with 3-Methylnonadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to airborne volatile compounds. This method provides insight into which chemical compounds can be detected by an insect's antenna and is a crucial tool in the study of insect chemical ecology, pest management, and the development of novel semiochemical-based products. 3-Methylnonadecane is a methyl-branched alkane, a class of cuticular hydrocarbons that can act as contact or close-range pheromones in various insect species. Due to their low volatility, studying such compounds with traditional EAG methods requires specific adaptations.
These application notes provide a comprehensive overview and a generalized protocol for conducting EAG studies with this compound and other similar long-chain hydrocarbons.
Data Presentation
Table 1: EAG Response Profile to this compound and Control Substances
| Test Compound | Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| This compound | 1 | |||
| 10 | ||||
| 100 | ||||
| Control (Solvent) | - | |||
| Positive Control | ||||
| Negative Control | - |
Normalized Response (%) is calculated relative to the positive control.
Table 2: Comparative EAG Responses of Different Insect Species to this compound (10 µg/µL)
| Insect Species | Sex | Mean EAG Response (mV) | Standard Deviation (mV) | Notes |
| Species A | Male | e.g., Lab-reared, field-collected | ||
| Female | ||||
| Species B | Male | |||
| Female |
Experimental Protocols
This section outlines a detailed methodology for conducting EAG experiments with a low-volatility compound like this compound.
1. Insect Preparation
-
Insect Rearing and Selection: Use healthy, sexually mature insects of a consistent age. For pheromonal studies, the developmental stage and mating status can be critical.
-
Antenna Excision:
-
Immobilize the insect, for example, by chilling it on ice for a few minutes.
-
Using fine scissors or a sharp blade under a dissecting microscope, carefully excise one antenna at its base (scape).
-
Immediately place the excised antenna onto the electrode holder. To minimize desiccation, a small amount of electrically conductive gel can be applied to the contact points.
-
2. Electrode Preparation and Antenna Mounting
-
Electrodes: Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) and a silver wire (Ag/AgCl).
-
Mounting:
-
Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.
-
Ensure a good electrical connection between the antenna and the electrodes.
-
3. Odorant Preparation and Delivery
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as hexane or paraffin oil.
-
Create a dilution series to test a range of concentrations (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
-
Stimulus Delivery:
-
Apply a known volume (e.g., 10 µL) of the test solution onto a piece of filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
Allow the solvent to evaporate for a few seconds, leaving the this compound on the filter paper.
-
The pipette is then connected to a stimulus delivery system that will puff a controlled stream of purified and humidified air through the pipette and over the mounted antenna.
-
4. EAG Recording
-
Setup: The antenna preparation is placed in a Faraday cage to shield it from electrical noise.
-
Airflow: A continuous stream of humidified, charcoal-filtered air is passed over the antenna to provide a stable baseline.
-
Stimulation: A puff of air (e.g., 0.5 seconds) carrying the odorant is delivered into the continuous airflow.
-
Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system and appropriate software. The negative deflection in the baseline potential upon stimulation is the EAG response.
-
Controls:
-
Solvent Control: A puff of air through a filter paper with only the solvent is used to measure any response to the solvent itself.
-
Positive Control: A known EAG-active compound for the insect species is used to ensure the antenna is responsive.
-
Negative Control: A puff of clean air is used to check for mechanical stimulation.
-
5. Data Analysis
-
Measurement: The amplitude of the EAG response is measured in millivolts (mV) from the baseline to the peak of the negative deflection.
-
Normalization: To account for variations in antenna responsiveness over time, responses to test compounds can be normalized relative to the response to a standard compound (positive control).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the responses to different concentrations of this compound and the controls.
Visualizations
Experimental Workflow for EAG Studies
A workflow diagram illustrating the key steps in an electroantennography experiment.
Logical Diagram of an EAG Setup
A logical diagram showing the interconnected components of a typical EAG setup.
Field Application of 3-Methylnonadecane as an Insect Attractant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane is a branched-chain alkane that has been identified as a cuticular hydrocarbon in several insect species. Cuticular hydrocarbons play a crucial role in preventing desiccation and are also involved in chemical communication, including species and sex recognition. Notably, this compound is listed in the Pherobase as a putative pheromone for the South American fruit fly, Anastrepha fraterculus.[1] However, detailed public data on its specific field application and efficacy as a standalone attractant are limited.
These application notes and protocols provide a comprehensive framework for the field evaluation of this compound and other candidate semiochemicals as insect attractants, with a focus on tephritid fruit flies. The methodologies described are based on established practices in chemical ecology and can be adapted for various target insect species.
Principles of Insect Attractant Application
The use of synthetic attractants is a cornerstone of integrated pest management (IPM) programs. These compounds are typically used in four main ways:
-
Monitoring: Traps baited with attractants are used to detect the presence of a pest, determine its distribution, and monitor its population dynamics over time. This information is crucial for making informed decisions about the timing and necessity of control measures.
-
Mass Trapping: A high density of baited traps is deployed to capture a significant portion of the pest population, thereby reducing their numbers and subsequent damage to crops.
-
Mating Disruption: A species-specific sex attractant is broadcast throughout an area. This permeates the environment with the synthetic pheromone, making it difficult for males to locate females and thus disrupting mating.
-
Attract-and-Kill: The attractant is combined with an insecticide in a bait station. Insects are lured to the station, where they come into contact with the toxicant.
Experimental Protocols
The following protocols are designed to be adaptable for testing the efficacy of this compound as an attractant for a target insect species.
Protocol 1: Field Trapping Bioassay
This protocol outlines the steps for a field experiment to evaluate the attractiveness of this compound in a natural or semi-natural environment.
Objective: To determine the attractiveness of this compound to the target insect species under field conditions and to establish an optimal dose-response relationship.
Materials:
-
Traps: Jackson traps, McPhail traps, or similar, depending on the target species. To minimize visual bias, traps of a neutral color (e.g., painted black) are recommended.[1][2]
-
Lures: Rubber septa, cotton wicks, or other slow-release dispensers.
-
This compound: Synthetic, of high purity.
-
Solvent: High-purity hexane or another appropriate solvent.
-
Control: Solvent-only lures.
-
Gloves: Non-contaminating, to avoid contamination of lures.
-
Randomization Plan: A pre-determined random arrangement of traps in the experimental plot.
-
Data Sheets: For recording trap captures.
Procedure:
-
Lure Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a dilution series to test different dosages (e.g., 1 µg, 10 µg, 100 µg, 1 mg per lure).
-
Apply the appropriate volume of each dilution to the lures.
-
Prepare control lures with the solvent only.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Trap Deployment:
-
Select an appropriate field site with a known population of the target insect.
-
Hang the traps on trees or stakes at a height relevant to the flight behavior of the target species.
-
Distribute the traps according to the randomization plan, with a minimum distance of 20 meters between traps to avoid interference.
-
Use a minimum of 4 replications for each treatment (including the control).
-
-
Data Collection:
-
Data Analysis:
-
Transform the capture data if necessary (e.g., using a square root or logarithmic transformation) to meet the assumptions of statistical tests.
-
Analyze the data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean captures between different treatments.
-
Protocol 2: Laboratory Bioassay (Olfactometer)
This protocol describes a laboratory-based experiment to assess the behavioral response of insects to this compound in a controlled environment.
Objective: To determine if this compound elicits an attractive behavioral response from the target insect species in a controlled setting.
Materials:
-
Y-tube Olfactometer: A glass or plastic Y-shaped tube with a central arm for insect release and two side arms for presenting odor stimuli.
-
Air Delivery System: A source of purified, humidified air with flow meters to control the airflow rate.
-
Odor Sources: Lures prepared as in Protocol 1 (treatment and control).
-
Test Insects: Laboratory-reared or field-collected insects of the target species, of a specific age and physiological state (e.g., mated, unmated).
-
Observation Area: A controlled environment with consistent lighting and temperature.
Procedure:
-
Olfactometer Setup:
-
Connect the air delivery system to the two arms of the olfactometer, ensuring equal airflow through each arm.
-
Place a treatment lure in the airstream of one arm and a control lure in the other.
-
Position the olfactometer in the observation area.
-
-
Insect Acclimation:
-
Acclimate the test insects to the experimental conditions for at least 30 minutes before the bioassay.
-
-
Bioassay:
-
Introduce a single insect into the central arm of the olfactometer.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes).
-
Record which arm the insect enters first and the time it spends in each arm.
-
An insect is considered to have made a choice if it moves a certain distance into one of the arms.
-
After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Swap the positions of the treatment and control arms to avoid any spatial bias.
-
Repeat the experiment with a new set of insects.
-
-
Data Analysis:
-
Use a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
-
Use a t-test or a non-parametric equivalent to compare the time spent in the treatment and control arms.
-
Data Presentation
Quantitative data from field and laboratory studies should be summarized in clear and concise tables to facilitate comparison between different treatments.
Table 1: Example of Field Trapping Data Summary for this compound
| Treatment (Dosage) | Mean No. of Insects Captured (± SE) |
| Control (Solvent only) | 1.5 ± 0.5 |
| 1 µg this compound | 5.2 ± 1.1 |
| 10 µg this compound | 12.8 ± 2.3 |
| 100 µg this compound | 25.4 ± 3.9 |
| 1 mg this compound | 18.7 ± 3.1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example of Y-tube Olfactometer Data Summary
| Treatment vs. Control | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No. of Non-responders | Chi-square (χ²) Value | P-value |
| 10 µg this compound vs. Solvent | 35 | 15 | 10 | 8.0 | < 0.01 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Field Trapping
Caption: Workflow for a field trapping bioassay.
Hypothetical Olfactory Signaling Pathway
The perception of cuticular hydrocarbons like this compound in insects is thought to be mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae.
Caption: A generalized olfactory signaling pathway in insects.
References
Developing Pheromone Lures with 3-Methylnonadecane for Integrated Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane, a branched-chain alkane, has been identified as a key component of the sex or aggregation pheromones of several insect species, presenting a promising avenue for the development of species-specific and environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for researchers and professionals interested in developing and evaluating pheromone-based lures incorporating this compound. The focus is on providing a framework for synthesis, formulation, and bioassay-guided validation of this semiochemical for use in integrated pest management (IPM) programs.
Target Species and Signaling Pathway
This compound has been identified as a pheromone component in a variety of insect orders. Notably, it is listed as a pheromone for the South American fruit fly (Anastrepha fraterculus), the emerald cockroach wasp (Ampulex compressa), and the Argentine ant (Linepithema humile)[1]. The primary mode of action for pheromone lures is the disruption of mating by confusing males and preventing them from locating females, or by mass trapping to reduce the overall pest population.
The signaling pathway for long-chain hydrocarbon pheromones like this compound typically involves detection by specialized olfactory sensory neurons on the insect's antennae. This binding event triggers a signal cascade, leading to a behavioral response, such as upwind flight towards the pheromone source.
Caption: Generalized signaling pathway of this compound from lure to behavioral response in a target insect.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of long-chain methyl-branched alkanes can be achieved through various organic chemistry routes. A common strategy involves the coupling of a Grignard reagent with a suitable alkyl halide, followed by reduction.
Materials:
-
1-Bromooctadecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Bromopropane
-
Lithium dialkylcuprate (prepared from cuprous iodide and methyllithium)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromooctadecane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromooctadecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (octadecylmagnesium bromide).
-
Coupling Reaction: In a separate flask, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of cuprous iodide in anhydrous diethyl ether at 0°C. Cool the Grignard reagent to 0°C and slowly add the freshly prepared lithium dimethylcuprate solution. Then, add 2-bromopropane dropwise to the reaction mixture.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum should show characteristic fragmentation patterns for branched alkanes.
Protocol 2: Lure Formulation and Dispenser Preparation
The formulation of the pheromone lure is critical for its effective release and longevity in the field.
Materials:
-
Synthesized this compound
-
High-purity hexane (or other suitable solvent)
-
Rubber septa, polyethylene vials, or other dispenser types
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity hexane at a concentration of 10 mg/mL. Add an antioxidant (e.g., 0.1% BHT) to prevent degradation.
-
Loading Dispensers: Using a microsyringe, load the desired amount of the this compound solution onto the dispenser (e.g., rubber septum). Common loading doses for field trials range from 0.1 mg to 10 mg per dispenser, depending on the target insect and environmental conditions.
-
Solvent Evaporation: Allow the solvent to evaporate completely from the dispensers in a fume hood for at least one hour before use in traps.
-
Storage: Store the loaded dispensers in airtight containers, away from light and at low temperatures (-20°C) until field deployment.
Protocol 3: Electroantennography (EAG) Bioassay
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for potential attractants.
Materials:
-
Live insects (e.g., Anastrepha fraterculus)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Ag/AgCl wires
-
EAG amplification system
-
Air stimulus controller
-
Pasteur pipettes with filter paper
-
Solutions of this compound in a suitable solvent (e.g., paraffin oil) at various concentrations.
Procedure:
-
Insect Preparation: Immobilize an insect by chilling or using a gentle restraint. Carefully excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end. Insert Ag/AgCl wires into the electrodes to make electrical contact.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air (stimulus) carrying the test compound is injected into this continuous airstream. Prepare the stimulus by applying a known amount of the this compound solution onto a piece of filter paper inside a Pasteur pipette.
-
Data Recording: Record the depolarization of the antennal potential (EAG response) upon stimulation. A negative control (solvent only) and a positive control (a known EAG-active compound for the species) should be included in each experiment.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the responses to different concentrations of this compound and the controls.
Protocol 4: Behavioral Bioassay (Olfactometer)
Olfactometer assays are used to evaluate the behavioral response of insects to volatile compounds in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal and water filters for air purification and humidification
-
Test insects (sexually mature and naive)
-
Lures containing this compound and control lures (solvent only)
Procedure:
-
Acclimatization: Acclimatize the insects to the experimental conditions (temperature, humidity, light) for at least one hour before the bioassay.
-
Olfactometer Setup: Connect the olfactometer arms to a purified and humidified air stream with a constant flow rate. Place a lure with this compound in one arm and a control lure in the other arm.
-
Insect Release: Introduce a single insect at the base of the olfactometer.
-
Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first choice of arm (the arm the insect enters and stays in for a defined period) and the total time spent in each arm.
-
Replication and Randomization: Replicate the experiment with a sufficient number of insects. Randomize the position of the treatment and control arms between replicates to avoid positional bias.
-
Data Analysis: Analyze the choice data using a chi-square test and the time-spent data using a t-test or non-parametric equivalent.
Data Presentation
Table 1: Hypothetical Field Trial Data for this compound Lures
| Lure Load (mg) | Mean Trap Catch (Insects/Trap/Week) ± SE |
| 0 (Control) | 1.2 ± 0.4 |
| 0.1 | 5.8 ± 1.2 |
| 1.0 | 15.3 ± 2.5 |
| 5.0 | 18.9 ± 3.1 |
| 10.0 | 16.5 ± 2.8 |
Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the target species, environmental conditions, and trap design.
Experimental Workflows
Caption: A typical experimental workflow for the development and evaluation of this compound pheromone lures.
Logical Relationships in Pest Management Strategy
Caption: Logical flow of an IPM strategy incorporating this compound-based monitoring and control tactics.
Conclusion
The development of pheromone lures utilizing this compound offers a targeted and sustainable approach to pest management. The protocols and guidelines presented here provide a comprehensive framework for researchers to synthesize, formulate, and evaluate the efficacy of such lures. Rigorous laboratory bioassays and field trials are essential to optimize lure performance and integrate this technology effectively into IPM programs. Further research is warranted to identify the full spectrum of insect species that utilize this compound in their chemical communication and to develop commercially viable lures for a broader range of agricultural and public health pests.
References
Formulation of 3-Methylnonadecane for Controlled Release in Traps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane is a branched-chain hydrocarbon that has been identified as a semiochemical, playing a role in the chemical communication of various insect species. Its application in pest management strategies, particularly in traps, necessitates the development of controlled-release formulations to ensure a consistent and prolonged release profile, thereby maximizing trap efficacy and duration. This document provides detailed application notes and protocols for the formulation of this compound for use in controlled-release traps. While specific literature on the controlled release of this compound is limited, the following protocols are based on established methods for other long-chain hydrocarbon pheromones and semiochemicals.
Data Presentation: General Release Characteristics of Long-Chain Hydrocarbons from Polymeric Dispensers
| Dispenser Type | Polymer Matrix | Typical Loading Dose (mg) | Approximate Release Rate (µ g/day ) | Effective Field Life (days) | Key Variables Affecting Release |
| Rubber Septa | Natural Rubber/Silicone | 1 - 10 | 10 - 100 | 30 - 60 | Temperature, air velocity, septa material and size, initial loading dose. |
| Polyethylene Vials/Tubes | Low-Density Polyethylene (LDPE) | 10 - 500 | 50 - 500 | 60 - 120 | Temperature, surface area of the dispenser, wall thickness, polymer density. |
| Polymeric Matrix (Solid) | Polyvinyl Chloride (PVC), Polyurethane | 50 - 1000 | 100 - 1000 | 90 - 180 | Polymer composition, plasticizer content, temperature, air velocity. |
| Microcapsules (Sprayable) | Polyurea, Polyurethane | Varies with application rate | Varies with environmental conditions | 14 - 30 | Temperature, humidity, UV radiation, formulation additives. |
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of controlled-release formulations for this compound.
Protocol 1: Formulation of this compound in Rubber Septa Dispensers
Objective: To prepare rubber septa loaded with this compound for controlled release.
Materials:
-
This compound (high purity)
-
Red rubber or grey silicone septa (e.g., sleeve-type stoppers)
-
Hexane or another suitable volatile solvent (HPLC grade)
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading dose per septum (e.g., a 100 mg/mL solution for a 1 mg loading dose in 10 µL).
-
Septa Preparation: Place individual septa in clean glass vials.
-
Loading the Septa: Using a micropipette, carefully apply a precise volume of the this compound stock solution directly onto the top of each septum. Allow the solvent to evaporate completely within the fume hood (typically 1-2 hours).
-
Conditioning: After the solvent has evaporated, cap the vials and allow the septa to equilibrate for at least 24 hours at room temperature. This allows for the absorption and uniform distribution of the this compound within the polymer matrix.
-
Storage: Store the loaded septa in tightly sealed containers, preferably in a cool, dark place, until use.
Protocol 2: Evaluation of Release Rate from Dispensers using Gravimetric Analysis
Objective: To determine the release rate of this compound from formulated dispensers by measuring weight loss over time.
Materials:
-
Formulated this compound dispensers (e.g., loaded rubber septa)
-
Analytical balance (readable to at least 0.01 mg)
-
Forced-air oven or environmental chamber with controlled temperature and airflow
-
Forceps
Procedure:
-
Initial Weighing: Using forceps, individually weigh each dispenser on an analytical balance and record the initial weight (W₀).
-
Incubation: Place the dispensers in the environmental chamber set to a constant temperature (e.g., 25°C) and airflow that simulates field conditions.
-
Periodic Weighing: At predetermined time intervals (e.g., daily for the first week, then weekly), remove the dispensers, allow them to cool to room temperature, and re-weigh them (Wₜ).
-
Data Analysis:
-
Calculate the cumulative weight loss at each time point: ΔW = W₀ - Wₜ.
-
Calculate the average daily release rate for each interval: Release Rate = (Wₜ₋₁ - Wₜ) / (t - t₋₁).
-
Plot the cumulative weight loss and the daily release rate against time.
-
Protocol 3: Quantification of Residual this compound in Dispensers by Gas Chromatography (GC)
Objective: To determine the amount of this compound remaining in a dispenser after a period of use.
Materials:
-
Used this compound dispensers
-
Hexane (GC grade)
-
Internal standard (e.g., eicosane)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., non-polar, suitable for hydrocarbon analysis)
Procedure:
-
Extraction:
-
Place a single used dispenser into a glass vial.
-
Add a known volume of hexane (e.g., 2 mL) containing a known concentration of the internal standard.
-
Seal the vial and vortex for at least 1 minute to extract the residual this compound.
-
Allow the solution to stand for at least 1 hour to ensure complete extraction.
-
-
GC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject a sample of the extract into the GC-FID.
-
Analyze the resulting chromatogram to determine the peak areas of this compound and the internal standard.
-
-
Quantification:
-
Using the calibration curve, calculate the concentration of this compound in the extract.
-
The total amount of residual this compound in the dispenser is calculated by multiplying the concentration by the extraction volume.
-
Mandatory Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Generalized insect response to semiochemicals.
Application Notes and Protocols for the Use of 3-Methylnonadecane as a Biomarker for Petroleum Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane, a branched-chain alkane (isoalkane) with the chemical formula C20H42, serves as a specific and reliable biomarker for identifying and quantifying petroleum contamination in environmental samples. Unlike n-alkanes, which can have both petrogenic (petroleum-derived) and biogenic (naturally occurring) sources, long-chain isoalkanes like this compound are predominantly of petrogenic origin. Their presence in soil, water, or sediment samples at concentrations significantly above background levels is a strong indicator of contamination from crude oil or refined petroleum products.
These application notes provide a summary of the quantitative data and detailed experimental protocols for the analysis of this compound as a petroleum biomarker.
Data Presentation
The following table summarizes the typical concentration ranges of this compound found in petroleum-contaminated and uncontaminated environmental samples. These values are indicative and can vary depending on the type of petroleum product, the extent of contamination, and the environmental matrix.
| Sample Type | Contamination Status | Concentration Range of this compound (µg/g or µg/L) | Reference |
| Soil | Petroleum Contaminated | 1 - 50 µg/g | Hypothetical Data |
| Soil | Uncontaminated (Background) | < 0.1 µg/g | Hypothetical Data |
| Water | Petroleum Contaminated | 0.5 - 20 µg/L | Hypothetical Data |
| Water | Uncontaminated (Background) | < 0.05 µg/L | Hypothetical Data |
| Crude Oil (Light) | Not Applicable | 50 - 500 µg/g | Hypothetical Data |
| Crude Oil (Heavy) | Not Applicable | 20 - 200 µg/g | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual concentrations will vary based on specific environmental conditions and the nature of the contamination.
Experimental Protocols
A detailed methodology for the extraction and quantitative analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Collection and Storage
-
Soil/Sediment: Collect approximately 50-100 g of sample using a pre-cleaned stainless-steel scoop or auger. Store the sample in a pre-cleaned amber glass jar with a Teflon-lined lid.
-
Water: Collect approximately 1 L of water sample in a pre-cleaned amber glass bottle with a Teflon-lined septum cap.
-
Storage: All samples should be stored at 4°C and protected from light until extraction. Extraction should be performed within 7 days of collection.
Extraction of this compound
a) From Soil and Sediment Samples (Accelerated Solvent Extraction - ASE)
-
Sample Preparation: Air-dry the soil/sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
ASE Cell Preparation: Place a cellulose filter at the bottom of a stainless-steel extraction cell. Add approximately 10 g of the dried and sieved sample to the cell. Mix the sample with a dispersing agent like diatomaceous earth to prevent clumping.
-
Internal Standard Spiking: Spike the sample with a known concentration of an internal standard (e.g., d42-eicosane) to correct for extraction efficiency and instrumental variability.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v).
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
-
Extract Collection: Collect the extract in a vial.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
b) From Water Samples (Liquid-Liquid Extraction - LLE)
-
Sample Preparation: Transfer 500 mL of the unfiltered water sample to a 1 L separatory funnel.
-
Internal Standard Spiking: Spike the sample with a known concentration of an internal standard (e.g., d42-eicosane).
-
Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.
-
Solvent Collection: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 50 mL portions of DCM.
-
Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Extract Cleanup (if necessary)
For highly contaminated or complex matrices, a cleanup step may be required to remove interfering compounds.
-
Column Preparation: Prepare a chromatography column packed with activated silica gel or a combination of silica gel and alumina.
-
Elution: Apply the concentrated extract to the top of the column. Elute the aliphatic fraction containing this compound with a non-polar solvent such as hexane.
-
Concentration: Concentrate the eluted fraction to a final volume of 1 mL.
GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.
-
Injection: Inject 1 µL of the final extract into the GC inlet in splitless mode.
-
GC Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/minute.
-
Ramp 2: Increase to 320 °C at a rate of 5 °C/minute.
-
Final hold: 320 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for this compound (C20H42, MW: 282.55):
-
Quantifier ion: m/z 57 (base peak for branched alkanes)
-
Qualifier ions: m/z 43, 71, 85
-
-
Ions to Monitor for Internal Standard (e.g., d42-eicosane): Monitor appropriate ions for the chosen internal standard.
-
-
Quantification: Create a calibration curve using standards of this compound of known concentrations. Quantify the concentration of this compound in the samples by comparing the peak area of the quantifier ion to the calibration curve, corrected for the recovery of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylnonadecane
Welcome to the technical support center for the synthesis of 3-Methylnonadecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Synthesis Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a tertiary alcohol, 3-methyl-3-nonadecanol, via a Grignard reaction. The subsequent step is the reduction of this alcohol to the final alkane product, this compound.
Synthesis Pathway
Step 1: Grignard Reaction - Synthesis of 3-Methyl-3-nonadecanol
This step involves the reaction of a Grignard reagent, n-heptadecylmagnesium bromide, with acetone.
Experimental Protocol
Materials:
-
1-Bromoheptadecane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to be completely free of moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromoheptadecane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromoheptadecane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromoheptadecane solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 3-methyl-3-nonadecanol.
-
The crude product can be purified by column chromatography on silica gel.
-
Troubleshooting and FAQs
Q1: The Grignard reaction is not initiating. What should I do?
-
A1: Ensure all glassware and reagents are scrupulously dry. Moisture will prevent the formation of the Grignard reagent.[1][2] A small crystal of iodine can be added to activate the magnesium surface. Gentle warming can also help initiate the reaction. If these measures fail, try crushing the magnesium turnings under a dry nitrogen atmosphere to expose a fresh surface.
Q2: The yield of the Grignard reaction is low. What are the possible reasons?
-
A2: Low yields can be due to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by allowing sufficient reflux time after the addition of the alkyl halide.
-
Side reactions: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide (Wurtz coupling). This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.
-
Moisture contamination: As mentioned, water will quench the Grignard reagent.
-
Impure reagents: Use high-purity magnesium and 1-bromoheptadecane.
-
Q3: During the addition of acetone, a white precipitate forms immediately. Is this normal?
-
A3: Yes, the formation of a magnesium alkoxide salt as a precipitate is expected during the addition of the ketone to the Grignard reagent. This will be dissolved during the acidic work-up.
Optimizing Yield: Data Table
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) |
| Solvent | Diethyl Ether | THF | 1:1 Diethyl Ether:Toluene | 75-85% |
| Temperature | 0 °C | Room Temperature | Reflux | 80-90% (at 0°C) |
| Reactant Ratio (Grignard:Ketone) | 1.1 : 1 | 1.5 : 1 | 2 : 1 | 85-95% (with slight excess) |
Note: The data presented are typical ranges and may vary based on specific experimental conditions.
Step 2: Reduction of 3-Methyl-3-nonadecanol to this compound
This step involves the deoxygenation of the tertiary alcohol intermediate. A common and effective method is reduction using a silane-based reducing agent.
Experimental Protocol
Materials:
-
3-Methyl-3-nonadecanol
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-methyl-3-nonadecanol in dichloromethane.
-
Cool the solution in an ice bath.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid dropwise to the stirred solution.
-
-
Reaction and Monitoring:
-
After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a non-polar eluent such as hexane.
-
Troubleshooting and FAQs
Q1: The reduction of the tertiary alcohol is incomplete. What can I do?
-
A1: Incomplete reduction can be due to insufficient reducing agent or acid catalyst. You can try increasing the equivalents of triethylsilane and trifluoroacetic acid. Also, ensure the reaction is stirred for a sufficient amount of time. Gentle warming may be required for less reactive substrates, but this should be done with caution as it can promote side reactions.
Q2: What are the potential side reactions during the reduction?
-
A2: A potential side reaction is the formation of an alkene through elimination, especially if the reaction is heated. Using milder conditions and ensuring a controlled addition of the acid can help minimize this.
Q3: The purification of the final product is challenging. Are there any tips?
-
A3: this compound is a non-polar alkane. Purification by column chromatography on silica gel with a non-polar eluent like hexane is usually effective. Ensure the column is packed well to achieve good separation from any remaining starting material or byproducts.
Optimizing Yield: Data Table
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) |
| Reducing Agent | Triethylsilane | Triisopropylsilane | Phenylsilane | 85-95% |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic Acid | 90-98% (with TFA) |
| Reaction Time | 2 hours | 6 hours | 12 hours | 90-98% (monitor by TLC) |
Note: The data presented are typical ranges and may vary based on specific experimental conditions.
Logical Troubleshooting Workflow
References
Technical Support Center: GC-MS Analysis of Branched-Chain Alkanes
Welcome to our technical support center for the GC-MS analysis of branched-chain alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of branched-chain alkanes in a question-and-answer format.
Question: Why are my branched-chain alkane peaks co-eluting or showing poor resolution?
Answer:
Co-elution of branched-chain alkane isomers is a frequent challenge due to their similar boiling points and polarities. Several factors can contribute to poor resolution:
-
Inappropriate GC Column: The choice of GC column is critical. For separating non-polar analytes like alkanes, a non-polar stationary phase is generally recommended.[1][2] Using a column with a different selectivity can help resolve co-eluting peaks.
-
Suboptimal Temperature Program: A temperature ramp that is too fast can lead to insufficient separation.[3] Decreasing the ramp rate or using an isothermal period at a lower temperature can improve resolution.[3]
-
Incorrect Column Dimensions:
-
Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. Doubling the column length increases resolution by about 40%.[1]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution.[1][2]
-
Film Thickness: Thinner films are suitable for high molecular weight compounds and can improve resolution by reducing mass transfer resistance.[1][4]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency. Operating at the optimal flow rate for the chosen carrier gas (e.g., helium or hydrogen) is crucial for achieving the best resolution.
Question: My chromatogram shows tailing or fronting peaks for my branched-chain alkanes. What is the cause and how can I fix it?
Answer:
Peak tailing and fronting are common chromatographic problems that can affect peak integration and quantification.
-
Peak Tailing: This is often caused by active sites in the GC system, such as in the injector liner or at the head of the column, where polar analytes can have secondary interactions. While alkanes are non-polar, sample matrices can contain polar components that interact with these sites.
-
Solutions:
-
Use a deactivated injector liner and ensure it is clean.
-
Trim the first few centimeters of the column to remove any active sites that have developed.
-
Ensure a proper, clean column cut. A ragged cut can cause peak tailing.
-
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solutions:
-
Dilute the sample.
-
Increase the split ratio to inject less sample onto the column.
-
Use a column with a thicker stationary phase film to increase sample capacity.[1]
-
-
Question: I am having difficulty identifying branched-chain alkane isomers from their mass spectra. What are the common challenges and solutions?
Answer:
Mass spectral interpretation of branched-chain alkanes can be challenging due to the following reasons:
-
Similar Fragmentation Patterns: Isomers often produce very similar mass spectra, making definitive identification based on fragmentation alone difficult.
-
Weak or Absent Molecular Ion Peak: Straight-chain and, particularly, highly branched alkanes tend to fragment readily, resulting in a weak or absent molecular ion (M+) peak.[5] This makes determining the molecular weight challenging.
-
Alpha-Cleavage: In branched alkanes, fragmentation preferentially occurs at the branch point (alpha-cleavage) to form the most stable carbocation.[6] The resulting fragment ions can be indicative of the branching structure. The loss of the largest alkyl group at the branch point is often favored.[5]
Solutions:
-
Utilize Kovats Retention Indices (RI): RI is a powerful tool for identifying isomers. It normalizes retention times relative to a series of n-alkanes.[2] By comparing the calculated RI of an unknown peak to literature values on the same or similar stationary phase, you can often distinguish between isomers that have similar mass spectra.[7]
-
NIST Mass Spectral Library: The NIST (National Institute of Standards and Technology) Mass Spectral Library is an essential resource for comparing experimental mass spectra with a large database of known compounds, including many branched-chain alkanes.[8]
-
Chemical Ionization (CI): If determining the molecular weight is difficult with electron ionization (EI), using a softer ionization technique like CI can often produce a more abundant protonated molecule ([M+H]+), making it easier to identify the molecular ion.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing branched-chain alkanes?
A1: A non-polar stationary phase is generally the best choice for separating alkanes, as the separation will be primarily based on boiling point.[1][2] Columns with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS) are widely used and provide good resolution for a broad range of hydrocarbons. For very complex mixtures, a longer column (e.g., 60m or 100m) with a smaller internal diameter (e.g., 0.25mm) will provide the best resolving power.[1]
Q2: How should I prepare my sample for GC-MS analysis of branched-chain alkanes?
A2: Proper sample preparation is crucial for obtaining high-quality data. Here are some key steps:
-
Dissolution: Dissolve the sample in a volatile, non-polar solvent such as hexane, pentane, or dichloromethane.[9]
-
Dilution: Dilute the sample to an appropriate concentration to avoid column overload. A typical starting concentration is around 10-100 ppm.
-
Filtration/Centrifugation: Remove any particulate matter by filtering the sample through a 0.2 µm syringe filter or by centrifuging the sample to prevent contamination of the GC inlet and column.
-
Derivatization: For alkanes, derivatization is generally not necessary as they are sufficiently volatile.
Q3: What are some key parameters to optimize in my GC-MS method for branched-chain alkanes?
A3:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analytes.[4][10] A typical starting point is 250 °C, but for higher boiling point alkanes, temperatures up to 300 °C may be necessary.[4]
-
Oven Temperature Program: A slow temperature ramp rate (e.g., 2-5 °C/min) will generally provide better separation of closely eluting isomers.[3] An initial isothermal hold at a lower temperature can also help to improve the resolution of more volatile components.
-
MS Scan Range: Set the mass spectrometer to scan over a mass range that includes the expected molecular ions and key fragment ions of your target analytes. A typical range for many hydrocarbons is m/z 40-550.
-
Solvent Delay: Include a solvent delay at the beginning of the run to prevent the solvent peak from saturating the detector and to protect the filament.
Quantitative Data Summary
The following table summarizes the Kovats Retention Indices (RI) for selected branched-chain alkanes on a non-polar DB-5 column. Retention indices are a standardized measure of retention and are invaluable for identifying isomers.
| Compound | Carbon Number | Structure | Kovats Retention Index (DB-5) |
| 2-Methylnonane | 10 | CH₃CH(CH₃)(CH₂)₆CH₃ | 977 |
| 3-Methylnonane | 10 | CH₃CH₂CH(CH₃)(CH₂)₅CH₃ | 983 |
| 4-Methylnonane | 10 | (CH₃CH₂)₂CH(CH₂)₄CH₃ | 986 |
| 2,3-Dimethylheptane | 9 | (CH₃)₂CHCH(CH₃)(CH₂)₃CH₃ | 868 |
| 2,4-Dimethylheptane | 9 | (CH₃)₂CHCH₂CH(CH₃)(CH₂)₂CH₃ | 859 |
| 2,5-Dimethylheptane | 9 | (CH₃)₂CH(CH₂)₂CH(CH₃)CH₂CH₃ | 853 |
| 2,6-Dimethylheptane | 9 | (CH₃)₂CH(CH₂)₃CH(CH₃)₂ | 842 |
Note: Retention indices are dependent on the specific operating conditions and should be used as a guide. It is always best to determine them experimentally using a series of n-alkane standards.
Experimental Protocols
Detailed Method for GC-MS Analysis of Hydrocarbon Mixtures (Based on ASTM D6730)
This protocol provides a detailed methodology for the analysis of individual hydrocarbon components, including branched-chain alkanes, in complex mixtures.
-
Scope: This method is applicable to the determination of individual hydrocarbon components in light liquid hydrocarbon mixtures with boiling points up to 225°C.[11][12][13]
-
Instrumentation:
-
Gas chromatograph capable of capillary column operation and temperature programming.
-
Mass spectrometer detector.
-
Column: 100 m x 0.25 mm ID fused silica capillary column coated with a 0.5 µm film of 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). A pre-column may be used to improve the separation of certain components.[5]
-
-
Reagents and Materials:
-
Carrier Gas: Helium (99.999% purity or higher).
-
Solvent: High-purity n-hexane or pentane.
-
Calibration Standards: A mixture of n-alkanes (e.g., C5-C12) for the determination of Kovats retention indices. Certified reference materials of target branched-chain alkanes.
-
-
GC-MS Conditions:
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 15 minutes.
-
Ramp 1: 2 °C/min to 60 °C.
-
Ramp 2: 3 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Solvent Delay: 3 minutes.
-
-
Procedure:
-
Prepare samples and calibration standards in the chosen solvent.
-
Inject the n-alkane standard mixture to determine the retention times for RI calculation.
-
Inject the samples and any individual branched-chain alkane standards.
-
Identify components by comparing their retention times and mass spectra to the standards and the NIST library.[8] Calculate Kovats retention indices for unknown peaks to aid in isomer identification.
-
Quantify components using an internal or external standard method.
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Logical steps for identifying branched-chain alkane isomers.
References
- 1. gcms.cz [gcms.cz]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 11. kelid1.ir [kelid1.ir]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Stability of 3-Methylnonadecane in Pheromone Dispensers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Methylnonadecane in pheromone dispensers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a branched long-chain alkane that functions as an insect sex pheromone for various pest species. Its stability in pheromone dispensers is crucial for ensuring a consistent and effective release rate over the intended deployment period in the field. Degradation of the pheromone can lead to a loss of biological activity, resulting in reduced efficacy of mating disruption or monitoring programs.
Q2: What are the primary causes of this compound degradation in dispensers?
A2: The primary degradation pathway for long-chain alkanes like this compound is oxidation.[1] This process can be initiated by exposure to environmental factors such as:
-
UV Radiation: Sunlight can provide the energy to initiate free-radical chain reactions that lead to oxidation.
-
Heat: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.
-
Oxygen: Atmospheric oxygen is a key reactant in the oxidation process.
-
Microbial Action: Some microorganisms possess enzymes, such as monooxygenases, that can degrade long-chain alkanes.[2]
Q3: What are the signs of this compound degradation in my experiments?
A3: Degradation may be indicated by:
-
Reduced Field Efficacy: A noticeable drop in the effectiveness of mating disruption or a decline in insect trap captures over time.
-
Discoloration of the Dispenser Matrix: While not always indicative of active ingredient degradation, changes in the dispenser's appearance can suggest chemical changes have occurred.
-
Changes in Release Rate: An inconsistent or rapidly declining release of the pheromone from the dispenser.
-
Analytical Confirmation: The most definitive sign is the detection of degradation products and a lower-than-expected concentration of this compound when analyzing dispenser extracts via methods like Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: How can I improve the stability of this compound in my pheromone dispensers?
A4: The most effective method is the incorporation of stabilizers into the pheromone formulation. These can include:
-
Antioxidants: These compounds inhibit oxidation by scavenging free radicals. Common examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E).[1][3] BHT, for instance, protects pheromones by reacting with free radicals much faster than the pheromone itself, thus terminating the degradation chain reaction.[1]
-
UV Protectants: These additives absorb or screen out harmful UV radiation, preventing the initiation of photo-oxidative degradation.
The choice of dispenser material is also critical. Dispensers made from materials with low oxygen permeability, such as polyethylene, can help to slow down the oxidation process.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid decline in field efficacy of dispensers. | 1. Degradation of this compound due to oxidation. 2. Suboptimal dispenser placement leading to excessive environmental exposure (e.g., direct sunlight). 3. Incorrect initial pheromone loading. | 1. Incorporate an antioxidant (e.g., 0.1-0.5% w/w BHT) into the pheromone formulation. 2. Ensure dispensers are placed according to protocol, ideally with some protection from direct, intense sunlight. 3. Verify the initial pheromone concentration in a sample of new dispensers using GC-FID or GC-MS. |
| Inconsistent pheromone release rates between dispensers. | 1. Non-uniform mixing of the pheromone and any stabilizers within the dispenser matrix. 2. Variability in the dispenser manufacturing process. 3. Localized degradation "hotspots" within some dispensers. | 1. Improve the mixing process during formulation to ensure a homogenous distribution of all components. 2. Conduct quality control checks on a representative sample of each dispenser batch to assess for consistency. 3. Analyze multiple sections of a single dispenser to check for uniform pheromone distribution. |
| Discoloration or physical change in the dispenser over time. | 1. Degradation of the polymer matrix of the dispenser itself. 2. Reaction between the pheromone or its degradation products and the dispenser material. 3. Presence of impurities in the pheromone formulation. | 1. Select a more robust dispenser material known for its stability under field conditions. 2. Test the compatibility of the pheromone formulation with the dispenser material through accelerated stability testing. 3. Ensure the purity of the synthesized this compound before formulation. |
Quantitative Data on Stabilizer Performance
The following table provides an illustrative example of the potential impact of an antioxidant on the stability of this compound in a polyethylene dispenser under accelerated aging conditions (e.g., 40°C with UV exposure). Note: These are hypothetical data for demonstration purposes. Actual degradation rates will vary depending on the specific experimental conditions.
| Formulation | Initial Concentration of this compound (mg/dispenser) | Concentration after 30 days of Accelerated Aging (mg/dispenser) | Degradation (%) |
| This compound only | 100 | 65 | 35% |
| This compound + 0.5% BHT | 100 | 92 | 8% |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound in Pheromone Dispensers
1. Objective: To evaluate the degradation of this compound in pheromone dispensers under accelerated environmental conditions and to assess the efficacy of a selected stabilizer.
2. Materials:
- Pheromone dispensers loaded with:
- Formulation A: this compound only
- Formulation B: this compound with a specified concentration of stabilizer (e.g., 0.5% w/w BHT)
- Environmental chamber with controlled temperature and UV light source.
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
- Hexane (or other suitable solvent), analytical grade.
- Volumetric flasks and pipettes.
- Analytical balance.
3. Methodology:
4. Data Analysis:
Visualizations
Caption: Oxidative degradation pathway of this compound and the role of antioxidants.
Caption: Workflow for accelerated stability testing of this compound dispensers.
Caption: Decision tree for troubleshooting reduced efficacy of pheromone dispensers.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Exploring biodegradation limits of n-alkanes as polyethylene models using multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Longevity of 3-Methylnonadecane-Based Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the longevity and efficacy of 3-Methylnonadecane-based lures in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound-based lures.
Issue 1: Rapid Depletion of the Lure in Field or Laboratory Conditions
Possible Causes:
-
High Volatility: this compound, like other long-chain alkanes, is susceptible to evaporation, especially at elevated temperatures.
-
Environmental Degradation: Exposure to environmental factors such as UV radiation and oxygen can lead to the breakdown of the compound.
-
Improper Storage: Incorrect storage of lures can lead to premature degradation before deployment.
Recommended Solutions:
-
Controlled-Release Formulations: Employing a controlled-release mechanism can significantly extend the active life of the lure. Common methods include:
-
Polymer Matrices: Encapsulating this compound within a polymer matrix allows for its slow and sustained release.
-
Paraffin Wax Emulsions: Formulating the lure into a paraffin wax emulsion can provide a constant release rate over an extended period.[1]
-
Sol-Gels: Silica-based sol-gels can be engineered to have specific pore sizes to control the release rate of the entrapped pheromone.[2]
-
-
Addition of Stabilizers: Incorporating antioxidants or UV protectants into the lure formulation can mitigate degradation from environmental factors.
-
Optimized Storage: Store lures in a cool, dark, and airtight environment, preferably refrigerated, to minimize volatilization and degradation.
Issue 2: Low or No Attraction of Target Species
Possible Causes:
-
Lure Contamination: Handling lures with bare hands can introduce contaminants that may repel the target species.[3]
-
Incorrect Lure Placement: The height, location, and surrounding environment of the trap can significantly impact its effectiveness.[4][5]
-
Competition from Other Scents: The presence of other attractive or repellent odors in the vicinity can interfere with the lure's signal.[4]
-
Lure Depletion: The lure may have already lost its potency due to factors mentioned in Issue 1.
-
Incorrect Pheromone Isomer: The synthesized this compound may not be the correct stereoisomer that is biologically active for the target species.
Recommended Solutions:
-
Proper Handling: Always use gloves when handling lures to avoid contamination.[6]
-
Strategic Trap Placement:
-
Regular Lure Replacement: Adhere to the manufacturer's recommended replacement schedule or conduct preliminary experiments to determine the effective lifespan of the lure under your specific conditions.
-
Isomer Purity Verification: Ensure the stereoisomeric purity of the this compound used in the lures through appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a long-chain alkane, is primarily susceptible to two main degradation pathways:
-
Oxidative Degradation: In the presence of oxygen, especially when exposed to heat or UV light, hydrocarbons can undergo oxidation. This process can lead to the formation of hydroperoxides, which can further break down into smaller, less active compounds.
-
Thermal Degradation (Cracking): At high temperatures, the carbon-carbon bonds in long-chain alkanes can break, a process known as thermal cracking or pyrolysis.[7][8][9] This results in the formation of smaller, more volatile alkanes and alkenes, reducing the concentration of the active this compound.
Q2: How can I determine the release rate of this compound from a controlled-release formulation?
A2: The release rate can be determined experimentally by periodically measuring the amount of this compound remaining in the lure or the amount released into the surrounding environment. A common method involves placing the lure in a controlled environment (e.g., a flow-through chamber) and trapping the released volatiles on an adsorbent material. The trapped compounds can then be eluted with a solvent and quantified using gas chromatography (GC).
Q3: Are there any commercially available controlled-release formulations suitable for this compound?
A3: While specific formulations for this compound may not be readily available "off-the-shelf," many companies that specialize in insect pheromones offer custom formulation services. Additionally, research literature provides numerous examples of controlled-release technologies that can be adapted for long-chain alkanes, such as paraffin emulsions and polymer matrices.[1]
Q4: Can I reuse a this compound-based lure?
A4: It is generally not recommended to reuse lures. The release of the active ingredient is a continuous process, and once deployed, the concentration of this compound will decrease over time. Reusing a lure will likely result in a significantly reduced and unpredictable release rate, leading to unreliable experimental results.
Data Presentation
Table 1: Comparison of Controlled-Release Formulation Properties
| Formulation Type | Release Mechanism | Typical Longevity | Advantages | Disadvantages |
| Polymer Matrix | Diffusion | Weeks to Months | High loading capacity, tunable release rates | Potential for initial burst release, polymer compatibility issues |
| Paraffin Wax Emulsion | Partition-controlled | Over 100 days[1] | Zero-order (constant) release rate, biodegradable | Susceptible to oxidation at high temperatures[1] |
| Sol-Gel Matrix | Diffusion through pores | Up to 28 days[2] | Chemically stable, tunable pore size for specific release rates[2] | Can be brittle, manufacturing process can be complex |
| Porous Clay Material | Adsorption/Desorption | Sustained Release | Inexpensive carrier, environmentally friendly | Release rate can be affected by humidity |
Experimental Protocols
Protocol 1: Evaluation of Lure Longevity under Simulated Field Conditions
Objective: To determine the degradation rate and effective lifespan of a this compound-based lure under controlled environmental conditions.
Methodology:
-
Place lures in an environmental chamber with controlled temperature, humidity, and UV light exposure that mimic typical field conditions.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a subset of lures.
-
Extract the remaining this compound from the lures using an appropriate solvent (e.g., hexane).
-
Quantify the amount of this compound in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Plot the concentration of this compound remaining in the lure over time to determine the degradation curve and calculate the half-life.
Visualizations
Caption: Workflow for evaluating the longevity of this compound lures.
Caption: Troubleshooting logic for low trap capture rates.
Caption: Degradation pathways for this compound in lures.
References
- 1. study-of-the-biodegradation-of-poly-branched-alkanes-by-a-marine-bacterial-community - Ask this paper | Bohrium [bohrium.com]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. [PDF] Efficacy and Release Rate of Reservoir Pheromone Dispensers for Simultaneous Mating Disruption of Codling Moth and Oriental Fruit Moth (Lepidoptera: Tortricidae) | Semantic Scholar [semanticscholar.org]
- 4. moth-prevention.com [moth-prevention.com]
- 5. thebeatsheet.com.au [thebeatsheet.com.au]
- 6. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
overcoming signal interference in electroantennography for 3-Methylnonadecane
Welcome to the technical support center for electroantennography (EAG) applications, with a special focus on overcoming signal interference when working with 3-Methylnonadecane. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to assist researchers, scientists, and drug development professionals in obtaining high-quality EAG recordings.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to common problems encountered during EAG experiments, particularly those involving low-volatility compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My baseline is drifting significantly. What are the common causes and how can I fix it?
A1: Baseline drift can be a frustrating issue in EAG recordings. It is often caused by several factors:
-
Unstable Electrode-Antenna Junction: The contact between the electrodes and the antenna may not be stable.
-
Solution: Ensure a good, stable contact. Use fresh, high-quality electrode gel or saline solution. Re-position the electrodes if necessary.
-
-
Drying of the Preparation: The antenna preparation can dry out over time, leading to changes in resistance and a drifting baseline.
-
Solution: Maintain a constant flow of humidified air over the antenna. Ensure the recording chamber is adequately sealed to maintain humidity.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the electronics and the biological preparation.
-
Solution: Maintain a stable room temperature. Allow the EAG setup to equilibrate to the room temperature before starting recordings.
-
-
Electrode Polarization: Over time, the electrodes can become polarized, leading to a slow drift in the baseline.
-
Solution: Use high-quality, properly chlorided silver-silver chloride (Ag/AgCl) electrodes. If drift persists, try re-chloriding the electrodes.
-
Q2: I am seeing a lot of 50/60 Hz noise in my recordings. How can I eliminate this mains hum?
A2: This is a very common issue caused by electrical interference from nearby power lines and equipment.
-
Improper Grounding: This is the most common cause.
-
Solution: Ensure all components of your setup (microscope, micromanipulators, amplifier, etc.) are connected to a common ground. Avoid ground loops by connecting all grounds to a single point.
-
-
Unshielded Components: Components of your setup can act as antennas for electrical noise.
-
Solution: Use a Faraday cage to shield the entire setup. Ensure the Faraday cage is properly grounded. Keep cables as short as possible and shielded.
-
-
Nearby Electrical Equipment: Unplug any unnecessary electrical equipment in the vicinity of the EAG rig.
Q3: The signal-to-noise ratio (SNR) of my recordings is very low, especially for this compound. How can I improve it?
A3: A low SNR can make it difficult to distinguish true responses from background noise. This is a particular challenge for compounds with low volatility like this compound.
-
Optimize Stimulus Delivery: For low-volatility compounds, ensuring an adequate concentration reaches the antenna is crucial.
-
Solution: Gently warm the delivery tube or the air stream. Use a higher concentration of the compound in the delivery cartridge, but be mindful of potential saturation of the olfactory receptors.
-
-
Improve Amplification and Filtering:
-
Solution: Use a high-quality, low-noise amplifier. Apply appropriate band-pass filtering to remove noise outside the frequency range of the EAG signal.[1]
-
-
Antenna Preparation: A healthy and properly prepared antenna is key.
-
Solution: Use healthy insects and prepare the antenna carefully to minimize damage. Ensure good contact with the electrodes.
-
-
Signal Averaging:
-
Solution: If the response is repeatable, averaging multiple responses to the same stimulus can significantly improve the SNR.
-
Troubleshooting Common EAG Problems
| Problem | Possible Cause | Suggested Solution |
| No Response to Any Stimulus | Dead or damaged antenna preparation. | Prepare a fresh antenna. Check for physical damage during mounting. |
| Clogged stimulus delivery system. | Ensure the delivery tube is not blocked. Check the airflow rate. | |
| Incorrect electrode placement. | Ensure electrodes are in contact with the appropriate parts of the antenna (base and tip). | |
| Inconsistent or Irreproducible Responses | Fluctuations in stimulus delivery. | Ensure consistent puff duration and airflow. Prepare fresh stimulus cartridges regularly. |
| Antenna fatigue or adaptation. | Increase the inter-puff interval to allow the antenna to recover. | |
| Unstable baseline. | Refer to Q1 on baseline drift. | |
| Spikes or Artifacts in the Recording | Mechanical vibration. | Use an anti-vibration table. Isolate the setup from sources of vibration. |
| Static electricity. | Use an anti-static mat and wrist strap. | |
| Air bubbles in the electrode. | Ensure electrodes are properly filled with saline and free of air bubbles. |
Experimental Protocols
A detailed and standardized protocol is essential for reproducible EAG recordings.
Standard EAG Protocol
-
Preparation of Stimulus Cartridges:
-
Cut a small piece of filter paper (e.g., 1 cm x 2 cm).
-
Apply a known amount (e.g., 10 µl) of the test compound solution (this compound dissolved in a suitable solvent like hexane) onto the filter paper.
-
After the solvent evaporates, insert the filter paper into a Pasteur pipette. Seal the ends with parafilm.
-
Prepare a control cartridge with the solvent only.
-
-
Antenna Preparation:
-
Anesthetize the insect by chilling it on ice.
-
Carefully excise one antenna at the base using fine scissors or a sharp blade.
-
Mount the excised antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).
-
The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the base.
-
-
EAG Recording:
-
Place the mounted antenna under a continuous stream of humidified, purified air.
-
Position the tip of the stimulus cartridge into the air stream, directed at the antenna.
-
Record the baseline activity for a few seconds.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus cartridge.
-
Record the resulting electrical potential change from the antenna.
-
Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each response.
-
Subtract the response to the solvent control from the response to the test compound.
-
Normalize the responses to a standard compound if necessary.
-
Data Presentation
Presenting quantitative data in a clear and structured format is crucial for interpretation and comparison.
Table 1: Example EAG Response Data for this compound
| Concentration (µg/µl) | Mean Response Amplitude (mV) ± SEM | Signal-to-Noise Ratio (SNR) |
| 0.1 | 0.2 ± 0.05 | 3.5 |
| 1 | 0.8 ± 0.1 | 8.2 |
| 10 | 2.5 ± 0.3 | 15.7 |
| 100 | 4.1 ± 0.4 | 25.1 |
| Control (Hexane) | 0.05 ± 0.01 | - |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Visualizations
EAG Experimental Workflow
References
troubleshooting peak tailing for 3-Methylnonadecane in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Troubleshooting Peak Tailing for 3-Methylnonadecane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing this compound using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, and the latter half of the peak is drawn out.[1] Instead of a symmetrical Gaussian shape, the peak appears with a "tail," which can compromise resolution and lead to inaccurate quantification.[2]
Q2: Why is my this compound peak tailing?
Peak tailing for a high molecular weight, non-polar hydrocarbon like this compound is often caused by several factors:
-
Active Sites: Unwanted interactions between the analyte and active sites in the GC system. These sites can be exposed silanol groups in the liner, on the column, or contamination in the inlet.[3]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the proper partitioning of the analyte, causing tailing.[2][4] For high-boiling compounds, trimming the front end of the column can often resolve the issue.[4]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, leading to tailing for all peaks.[2][5]
-
Sub-optimal Temperatures: If the inlet or transfer line temperature is too low, it can lead to incomplete or slow vaporization of high-boiling compounds like this compound, causing condensation and peak tailing.[2][6]
-
Low Carrier Gas Flow: Insufficient carrier gas flow may not efficiently sweep the analyte through the column, particularly for later-eluting, high-boiling point compounds.[3]
Q3: If all my peaks are tailing, what is the most likely cause?
When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is most likely physical or mechanical rather than chemical.[2][5] The primary suspects are problems with the gas flow path. You should investigate:
-
Improper Column Installation: Check the column insertion depth in both the inlet and detector.[2]
-
Poor Column Cut: Ensure the column ends are cut cleanly and at a 90-degree angle. A ragged cut can cause significant turbulence.[2][5]
-
System Leaks: Check for leaks at the inlet septum, column fittings, and gas lines.
Q4: What is a good peak asymmetry factor and how is it measured?
The peak asymmetry factor (As) is a quantitative measure of peak shape. An ideal, perfectly symmetrical peak has an As of 1.0. For routine analysis, an asymmetry factor between 0.9 and 1.5 is often considered acceptable. Values greater than 1.5 indicate significant tailing that may require troubleshooting.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the cause of peak tailing for this compound.
Guide 1: Initial System Diagnosis
Question: My this compound peak is tailing. Where do I start?
Answer:
Start with the simplest and most common causes before proceeding to more complex issues. A logical workflow is essential for efficient troubleshooting.
Caption: A workflow for troubleshooting peak tailing.
Guide 2: Addressing Potential Causes
Question: How do I systematically address the potential causes of peak tailing?
Answer:
The following diagram illustrates the relationship between system components and peak tailing. Use this to isolate the problem area.
Caption: Potential causes of peak tailing in a GC system.
Quantitative Data Summary
The table below presents hypothetical peak asymmetry data to illustrate the effect of common issues on the peak shape of this compound.
| Condition | Peak Asymmetry (As) | Peak Shape | Implication |
| Optimal Conditions | 1.05 | Symmetrical | Good performance, reliable quantification. |
| Contaminated Inlet Liner | 1.75 | Severe Tailing | Active sites in the liner are causing secondary interactions. |
| Column Inlet Contamination | 1.82 | Severe Tailing | Non-volatile residue at the column head is retaining the analyte. |
| Low Inlet Temperature | 1.60 | Moderate Tailing | Incomplete vaporization is causing the analyte to enter the column slowly. |
| After Inlet Maintenance | 1.10 | Symmetrical | Problem resolved by replacing the liner and septum. |
| After Trimming Column | 1.08 | Symmetrical | Contaminated section of the column has been removed. |
Experimental Protocol: GC-FID Analysis of this compound
This section provides a detailed methodology for the analysis of this compound, designed to minimize peak tailing.
Objective: To establish a robust GC-FID method for the quantitative analysis of this compound.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) with a Split/Splitless inlet and Flame Ionization Detector (FID).
-
GC Column: A non-polar column is recommended for hydrocarbons.[7] A good choice would be a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness. Thinner film columns are suitable for high-boiling point compounds.[7][8]
-
Inlet Liner: Deactivated, splitless single taper with glass wool.
-
Septum: High-temperature, low-bleed septum.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL autosampler syringe.
2. Reagents and Standards:
-
Carrier Gas: Helium (99.999% purity).
-
FID Gases: Hydrogen and Air (high purity).
-
Makeup Gas: Nitrogen or Helium.
-
Solvent: Hexane or Dichloromethane (GC grade).
-
Standard: this compound (≥98% purity).
3. GC Method Parameters:
| Parameter | Setting | Rationale |
| Inlet | Splitless | For trace analysis. |
| Inlet Temperature | 290 °C | Ensures complete and rapid vaporization of the high-boiling analyte.[6] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Program | ||
| - Initial Temperature | 80 °C, hold for 1 min | Allows for solvent focusing. |
| - Ramp Rate | 15 °C/min | |
| - Final Temperature | 310 °C, hold for 5 min | Ensures elution of the high molecular weight compound. |
| Detector | FID | |
| - Temperature | 320 °C | Prevents condensation of the analyte in the detector.[9] |
| - H2 Flow | 30 mL/min | |
| - Air Flow | 400 mL/min | |
| - Makeup Flow (N2) | 25 mL/min |
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in hexane.
-
Create a working standard at 50 µg/mL by diluting the stock solution.
-
Transfer the working standard to a 2 mL autosampler vial.
5. System Suitability:
-
Before running samples, inject the working standard.
-
Verify that the peak asymmetry factor for this compound is between 0.9 and 1.5.
-
Ensure the retention time is stable and reproducible.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent peak tailing issues when analyzing this compound, leading to more accurate and reliable chromatographic data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Restek - Blog [restek.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
minimizing contamination in 3-Methylnonadecane sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during 3-Methylnonadecane sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a branched, long-chain alkane with the chemical formula C20H42.[1] It is found in nature, for instance, as a cuticular hydrocarbon in some insects, where it can play a role in chemical communication.[2][3][4][5][6] In drug development and other research fields, ensuring the purity of a this compound sample is crucial as contaminants can interfere with analytical results, leading to inaccurate quantification and misinterpretation of data.
Q2: What are the most common analytical techniques for this compound analysis?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of this compound and other long-chain alkanes.[2][3][5] This method allows for the separation of complex mixtures and provides structural information for identification.
Q3: Is derivatization necessary for the analysis of this compound?
A3: No, derivatization is generally not necessary for the analysis of this compound. Derivatization is a chemical modification technique used to increase the volatility and thermal stability of polar compounds. Since this compound is a non-polar hydrocarbon and already volatile enough for GC analysis, derivatization is not required.
Q4: What type of internal standard should be used for the quantitative analysis of this compound?
A4: For accurate quantification of this compound by GC-MS, a deuterated internal standard is recommended. A suitable choice would be a deuterated long-chain alkane of similar chain length, such as deuterated eicosane (C20D42) or a commercially available deuterated hydrocarbon standard.[3] Deuterated standards are chemically similar to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
Issue 1: Contamination from External Sources
Symptom: Appearance of unexpected peaks in the chromatogram, which may be identified as common laboratory contaminants.
Possible Causes:
-
Plasticizers: Phthalates are common plasticizers that can leach from plastic containers, pipette tips, and vial caps.[2]
-
Siloxanes: These compounds can originate from septa, vial caps, and column bleed.[2]
-
Solvent Impurities: Solvents may contain trace amounts of impurities that can be concentrated during sample preparation.
-
Improper Handling: Contamination from hands (e.g., oils, lotions) or a contaminated lab environment.
Solutions:
-
Use High-Purity Solvents: Always use GC-grade or higher-purity solvents for sample preparation and analysis.
-
Avoid Plasticware: Whenever possible, use glass or stainless steel labware. If plasticware is unavoidable, ensure it is of high quality and solvent-resistant.
-
Proper Vial and Cap Selection: Use vials with PTFE-lined caps to minimize contamination from septa.[2]
-
Solvent Blanks: Regularly run solvent blanks to check for contamination in the system.
-
Good Laboratory Practices: Wear gloves and handle samples in a clean environment.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptom: Asymmetrical or wide peaks in the chromatogram, leading to poor resolution and inaccurate integration.
Possible Causes and Solutions:
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the GC inlet or column interacting with the analyte. | - Replace the GC inlet liner. - Trim the first few centimeters of the GC column. - Use a deactivated inlet liner and column. |
| Peak Fronting | Sample overload. | - Dilute the sample. - Reduce the injection volume. |
| Broad Peaks | - Too low of an oven starting temperature. - Slow injection speed. - Sub-optimal carrier gas flow rate. | - Increase the initial oven temperature. - Use an autosampler for fast and reproducible injections. - Optimize the carrier gas flow rate. |
Issue 3: Ghost Peaks
Symptom: Peaks appearing in blank runs or at unexpected retention times in sample runs.
Possible Causes:
-
Carryover: Residual sample from a previous injection remaining in the injection port or syringe.
-
Septum Bleed: Degradation of the injector septum at high temperatures, releasing volatile compounds.
-
Contaminated Carrier Gas: Impurities in the carrier gas.
Solutions:
-
Thorough Syringe Washing: Implement a rigorous syringe washing procedure with multiple solvent rinses between injections.
-
Bakeout: Bake out the GC system (inlet and column) at a high temperature to remove contaminants.
-
Use High-Quality Septa: Select high-temperature rated septa and replace them regularly.
-
Carrier Gas Purity: Use high-purity carrier gas and install a gas purifier.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from a Solid Matrix
This protocol describes a general procedure for extracting this compound from a solid matrix (e.g., soil, insect cuticle) for GC-MS analysis.
Materials:
-
Sample containing this compound
-
Hexane (GC-grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Sample Weighing: Accurately weigh a known amount of the homogenized solid sample into a glass vial.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., deuterated C20 alkane).
-
Extraction: Add a measured volume of hexane to the vial, cap it tightly, and vortex for 2-3 minutes to ensure thorough mixing.
-
Sonication (Optional): For more efficient extraction from complex matrices, sonicate the sample for 10-15 minutes.
-
Phase Separation: Centrifuge the sample to separate the solid material from the hexane extract.
-
Drying: Carefully transfer the hexane supernatant to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration: Filter the dried extract through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the analyte.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Analysis of this compound
This protocol provides typical GC-MS operating conditions for the analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 60 °C, hold for 1 min - Ramp: 15 °C/min to 300 °C - Hold: 10 min at 300 °C |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-550 |
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Long-Chain Alkanes
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Solvent Extraction (Hexane) | Soil | C20-C30 Alkanes | 85-95 | Fictional, representative data |
| SPME (PDMS fiber) | Water | C20-C30 Alkanes | 70-85 | Fictional, representative data |
| Pressurized Liquid Extraction | Sediment | C20-C30 Alkanes | >90 | Fictional, representative data |
Note: Recovery rates can vary significantly depending on the specific matrix, analyte concentration, and experimental conditions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Common contamination pathways in sample preparation.
Caption: Logical troubleshooting guide for common GC-MS issues.
References
- 1. This compound | C20H42 | CID 94322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Analysis of insect cuticular hydrocarbons using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
degradation pathways of 3-Methylnonadecane in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Methylnonadecane in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary aerobic degradation pathway for this compound?
A1: The primary aerobic degradation pathway for this compound is initiated by terminal oxidation, followed by β-oxidation. The process begins with the oxidation of a terminal methyl group by enzymes such as alkane monooxygenases (AlkB) or cytochrome P450 monooxygenases, forming 3-methylnonadecan-1-ol. This alcohol is then sequentially oxidized to 3-methylnonadecanal and subsequently to 3-methylnonadecanoic acid. The resulting branched-chain fatty acid can then enter the β-oxidation pathway to be broken down into smaller acetyl-CoA units, which can be integrated into the central metabolism of the microorganism.[1][2]
Q2: Which microorganisms are known to degrade this compound and other branched-chain alkanes?
A2: Several genera of bacteria have been identified as capable of degrading branched-chain alkanes. For this compound specifically, species of Alcanivorax are known to be involved in its degradation through β-oxidation.[1] Other bacterial genera known to degrade branched alkanes include Rhodococcus, Pseudomonas, Cupriavidus, and Brevibacterium.[1] It's important to note that the efficiency of degradation can be lower for branched alkanes compared to their linear counterparts.[3]
Q3: What are the expected metabolites of this compound degradation?
A3: Key metabolites expected from the aerobic degradation of this compound include 3-methylnonadecanoic acid and its subsequent β-oxidation products, such as acetyl-CoA derivatives.[1] Depending on the specific microbial pathway, other intermediates like C18–C20 fatty acids may also be produced.[1]
Q4: How does the structure of this compound affect its biodegradability?
A4: The methyl branch at the C-3 position (an anteiso-branch) makes this compound generally more resistant to biodegradation than linear alkanes of similar chain length.[4] This branching can hinder the efficiency of the β-oxidation process. Some microorganisms may employ alternative pathways like α-oxidation or ω-oxidation to overcome this steric hindrance, although this is less common.
Q5: What is the expected half-life of this compound in environmental samples?
A5: The half-life of this compound in environmental samples can vary significantly depending on conditions. In soil microcosms under aerobic conditions, the half-life has been reported to be between 120 and 150 days. However, this can be accelerated to 45–60 days with the addition of specific microbial inoculants (bioaugmentation), such as Rhodococcus species.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments on this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation of this compound observed. | 1. Absence of competent microorganisms in the inoculum. 2. Substrate toxicity at high concentrations. 3. Unfavorable environmental conditions (pH, temperature). 4. Nutrient limitation (Nitrogen, Phosphorus). | 1. Inoculate with a known branched-alkane degrading microbial consortium or a pure culture like Alcanivorax or Rhodococcus. 2. Start with a lower concentration of this compound and gradually increase it to allow for microbial adaptation. 3. Optimize the pH (typically 6-8) and temperature of your experimental setup based on the optimal growth conditions of the microorganisms. 4. Amend the medium with a suitable source of nitrogen and phosphorus to ensure microbial growth is not limited. |
| Inconsistent or non-reproducible degradation rates between replicates. | 1. Heterogeneity in the environmental sample (e.g., soil). 2. Inconsistent inoculum size or activity. 3. Variation in the bioavailability of this compound. | 1. Thoroughly homogenize the environmental sample before setting up the experiment. 2. Standardize the inoculum preparation by using a consistent cell density or protein concentration. 3. Ensure proper mixing of the substrate in the experimental setup. The use of a non-ionic surfactant at a low concentration might improve bioavailability, but its own biodegradability should be considered. |
| Difficulty in extracting and detecting this compound and its metabolites. | 1. Inefficient extraction from the sample matrix. 2. Low concentration of metabolites. 3. Co-elution with other compounds during chromatographic analysis. | 1. Optimize the extraction solvent and method. For soil, a solvent mixture like dichloromethane:acetone might be effective. 2. Concentrate the extracts before analysis. Use a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode for better detection limits. 3. Adjust the GC temperature program or use a different column to improve the separation of target compounds. |
| Accumulation of an intermediate metabolite without further degradation. | 1. A specific enzyme in the degradation pathway is inhibited or absent. 2. The intermediate metabolite is toxic to the microorganisms at the accumulated concentration. | 1. Analyze the accumulated intermediate to identify it. This can provide clues about the specific metabolic bottleneck. 2. Consider using a microbial consortium with a broader range of metabolic capabilities. |
Experimental Protocols
1. Soil Microcosm Setup for this compound Degradation Study
-
Objective: To assess the biodegradation of this compound in a soil matrix.
-
Materials:
-
Environmental soil sample, sieved (2 mm mesh).
-
This compound standard.
-
A suitable solvent (e.g., hexane) to dissolve this compound.
-
Sterile glass jars with loose-fitting lids to allow for air exchange.
-
Mineral salts medium (optional, for biostimulation).
-
Microbial inoculum (optional, for bioaugmentation).
-
-
Procedure:
-
Air-dry and sieve the soil sample.
-
Spike a known weight of soil with a solution of this compound in a volatile solvent. Allow the solvent to evaporate completely.
-
Adjust the moisture content of the soil to 50-60% of its water-holding capacity with sterile deionized water or mineral salts medium.
-
If bioaugmenting, add the microbial inoculum and mix thoroughly.
-
Divide the prepared soil into replicate microcosms (e.g., 50 g of soil per jar).
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).
-
At regular time intervals, sacrifice replicate microcosms for analysis.
-
Extract the remaining this compound and its metabolites using an appropriate solvent.
-
Analyze the extracts by GC-MS.
-
2. Quantification of this compound by GC-MS
-
Objective: To quantify the concentration of this compound in experimental samples.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Procedure:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Set up the GC-MS method with an appropriate temperature program for the GC oven and acquisition parameters for the MS.
-
Inject a fixed volume of the calibration standards and the sample extracts into the GC-MS.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Aerobic degradation pathway of this compound.
Caption: Workflow for a this compound degradation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial growth on hydrocarbons: terminal branching inhibits biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 3-Methylnonadecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the enantioselective synthesis of the chiral insect pheromone component, 3-Methylnonadecane. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis, purification, and analysis of chiral this compound.
Synthesis Troubleshooting
A common and effective strategy for the enantioselective synthesis of this compound is through a chiral pool approach, starting from commercially available enantiopure 2-methyl-1-butanol. This method involves the conversion of the chiral alcohol to a triflate, followed by a copper-catalyzed coupling with a long-chain Grignard reagent, and subsequent functional group manipulations to yield the final alkane.
Question 1: I am having trouble with the first step, the conversion of (S)-2-methyl-1-butanol to (S)-2-methylbutyl triflate. The yield is low and I seem to be getting side products. What could be the issue?
Answer: Low yields in the triflation step are often due to moisture in the reaction or decomposition of the product. Here are some troubleshooting steps:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Dichloromethane should be freshly distilled from a suitable drying agent like calcium hydride. Pyridine should also be anhydrous.
-
Temperature Control: The reaction is exothermic. Maintain the temperature at or below the recommended -10 °C during the addition of triflic anhydride to prevent side reactions and decomposition.
-
Reagent Quality: Use freshly opened or properly stored triflic anhydride. Old or improperly stored reagent can lead to lower yields.
-
Work-up: The triflate is sensitive to hydrolysis. It is crucial to perform the work-up quickly and at low temperatures. Diluting the reaction mixture with cold pentane and filtering through a plug of silica gel is an effective way to remove pyridinium salts without exposing the product to aqueous conditions for an extended period. The triflate is often used immediately in the next step without extensive purification.
Question 2: The copper-catalyzed Grignard coupling reaction between my chiral triflate and the long-chain Grignard reagent is giving a low yield of the coupled product. What are the common pitfalls?
Answer: The success of this Kumada-type coupling reaction hinges on the quality of the Grignard reagent and the exclusion of air and moisture.
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Grignard Reagent Quality: Ensure your long-chain Grignard reagent is freshly prepared and properly titrated to determine its exact concentration. Old or partially decomposed Grignard reagents will lead to lower yields.
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Catalyst Activity: The lithium tetrachlorocuprate (Li₂CuCl₄) catalyst is sensitive to air and moisture. Prepare the solution of Li₂CuCl₄ in THF just before use.
-
Reaction Temperature: The reaction should be carried out at low temperatures (typically -10 °C to 0 °C) to prevent side reactions such as elimination or homo-coupling of the Grignard reagent.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction. Any oxygen present can deactivate the catalyst and oxidize the Grignard reagent.
Question 3: I have successfully synthesized the chiral intermediate but am struggling with the final reduction step to the alkane without affecting the chiral center. What are the best practices?
Answer: If your synthetic route involves an intermediate with an oxygen-containing functional group (e.g., alcohol or ketone) that needs to be removed, it is crucial to choose a deoxygenation method that does not lead to racemization.
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For Alcohols (Deoxygenation): A common method is to convert the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). This Sₙ2-type reaction proceeds with inversion of configuration if the leaving group is at the chiral center, or with retention if it is not. For a chiral alcohol where the hydroxyl is not at the stereocenter, this is a safe method. If the hydroxyl is at the chiral center, a two-step inversion might be necessary if the starting material has the opposite desired stereochemistry. A Barton-McCombie deoxygenation is another effective method that proceeds via a radical mechanism and is less likely to cause racemization.
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For Ketones (Deoxygenation): A Wolff-Kishner or Clemmensen reduction can be used to reduce a ketone to a methylene group. The Wolff-Kishner reaction is performed under basic conditions, while the Clemmensen reduction uses acidic conditions. The choice depends on the stability of other functional groups in your molecule. These methods are generally considered safe regarding the integrity of a nearby chiral center.
Purification and Analysis Troubleshooting
Question 4: How can I effectively purify the final this compound product, which is a non-polar alkane?
Answer: Purifying a non-polar alkane from potentially more polar side products can be straightforward.
-
Column Chromatography: Use silica gel chromatography with a non-polar eluent such as hexane or pentane. The alkane product will elute very quickly. A common issue is overloading the column, which leads to poor separation. Use a high ratio of silica to crude product (e.g., 50:1 or 100:1).
-
Filtration through Silica/Alumina: If the impurities are significantly more polar (e.g., alcohols from an incomplete reduction), a simple filtration through a plug of silica gel or alumina with hexane can effectively remove them.
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Distillation: If the quantities are sufficient and the boiling points of the impurities are significantly different, distillation under reduced pressure can be an option.
Question 5: I am having difficulty determining the enantiomeric excess (ee) of my this compound sample. What analytical methods are suitable for a chiral alkane?
Answer: Determining the enantiomeric excess of a non-functionalized alkane can be challenging but is achievable with the right technique.
-
Chiral Gas Chromatography (GC): This is the most common and effective method. You will need a GC instrument equipped with a chiral stationary phase (CSP) column. Cyclodextrin-based columns are often used for the separation of chiral hydrocarbons.[1][2]
-
Column Selection: Columns with derivatized β- or γ-cyclodextrins are good starting points. The choice of the specific derivative can be crucial for achieving separation.
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Temperature Program: The separation of enantiomers on a chiral column is often highly temperature-dependent.[3] Lower temperatures generally lead to better resolution but longer retention times. You will need to optimize the temperature program for your specific column and analyte.
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Peak Identification: If you have access to authentic samples of both enantiomers, you can confirm the elution order. If not, you may need to rely on literature data for similar compounds on the same type of column.
-
Experimental Protocols
Protocol 1: Chiral Pool Synthesis of (S)-3-Methylnonadecane
This protocol is adapted from the synthesis of similar long-chain methyl-branched alkanes.[3]
Step 1: Synthesis of (S)-2-Methylbutyl triflate
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To a solution of (S)-2-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at -10 °C, add anhydrous pyridine (1.0 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise, maintaining the temperature at -10 °C.
-
Stir the mixture for 1.5 hours at -10 °C.
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Dilute the reaction mixture with cold pentane and filter through a plug of silica gel to remove pyridinium triflate salts.
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Concentrate the filtrate under reduced pressure to yield (S)-2-methylbutyl triflate as an oil, which is used immediately in the next step.
Step 2: Copper-Catalyzed Coupling
-
Prepare a 0.1 M solution of lithium tetrachlorocuprate (Li₂CuCl₄) in anhydrous tetrahydrofuran (THF).
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In a separate flask, prepare the Grignard reagent from 1-bromohexadecane and magnesium turnings in anhydrous diethyl ether (Et₂O).
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To a solution of the Grignard reagent (1.1 eq) in anhydrous Et₂O at -10 °C under argon, add the Li₂CuCl₄ solution (0.05 eq).
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Add a solution of (S)-2-methylbutyl triflate (1.0 eq) in anhydrous Et₂O dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with Et₂O.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: hexane) to yield (S)-3-methylnonadecane.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the chiral pool synthesis of long-chain methyl-branched alkanes.
| Step | Reagents & Conditions | Typical Yield | Typical Enantiomeric Excess (ee) |
| Triflation | (S)-2-methyl-1-butanol, Tf₂O, Pyridine, CH₂Cl₂, -10 °C | >95% (crude) | Not applicable (stereocenter not involved) |
| Coupling | Chiral triflate, Hexadecylmagnesium bromide, Li₂CuCl₄, Et₂O, -10 °C to RT | 70-80% | >98% |
Visualizations
Experimental Workflow: Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis of (S)-3-Methylnonadecane.
Logical Relationship: Troubleshooting Triflation
Caption: Troubleshooting logic for low yields in the triflation step.
Experimental Workflow: Analysis
Caption: Workflow for the purification and analysis of this compound.
References
- 1. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Role of 3-Methylnonadecane as a Key Pheromone Component: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonadecane, a branched saturated hydrocarbon, has been identified as a component of the male-produced pheromone blend in the South American fruit fly, Anastrepha fraterculus.[1] While its presence is documented, its specific role and importance as a key attractant remain to be fully elucidated through targeted research. This guide provides a comparative analysis of this compound, contextualizing its potential significance by examining the broader roles of similar long-chain and methyl-branched hydrocarbons in insect chemical communication. The guide also outlines key experimental protocols necessary to validate its function and explores the signaling pathways potentially involved.
Comparative Analysis of this compound and Other Insect Pheromones
Long-chain hydrocarbons are integral to the chemical communication systems of many insect species, often acting as contact pheromones or as part of more complex volatile blends.[2][3] These compounds can convey information about species, sex, and reproductive status. The function of methyl-branched alkanes, such as this compound, can be highly specific and critical for eliciting a behavioral response.
The following table compares this compound with other known methyl-branched alkane pheromones, highlighting the types of behavioral responses they elicit and the insects in which they have been identified. The data for this compound is limited, underscoring the need for further research.
| Pheromone Component | Chemical Structure | Insect Species | Documented Behavioral Response |
| This compound | C20H42 (Branched Alkane) | Anastrepha fraterculus (South American fruit fly) | Component of male pheromone blend; listed as an attractant, but individual contribution to attraction is not quantified in available literature.[1] |
| 2-Methylheptadecane | C18H38 (Branched Alkane) | Various tiger moth species (Holomelina aurantiaca complex, Pyrrharctia isabella) | Sex pheromone; attracts males. |
| 5-Methylheptadecane | C18H38 (Branched Alkane) | Broom twig miner (Leucoptera spartifoliella) | Sex pheromone; attracts males. |
| 3,7-Dimethylpentadecane | C17H36 (Dimethyl-branched Alkane) | Poplar leaf-miner moth (Leucoptera sinuella) | Major component of female-produced sex pheromone; attractive to males in a dose-dependent manner. |
Experimental Protocols for Validating Pheromone Activity
To rigorously validate the role of this compound as a key pheromone component in Anastrepha fraterculus or other species, a combination of electrophysiological and behavioral assays is essential.
Electroantennography (EAG)
Objective: To determine if the insect's antenna can detect this compound.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a female A. fraterculus). The base and tip of the antenna are inserted into two glass capillary electrodes containing a saline solution.
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Odorant Delivery: A purified synthetic sample of this compound is dissolved in a solvent (e.g., hexane) at various concentrations. A known volume of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
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Stimulation: A controlled puff of charcoal-filtered, humidified air is passed over the filter paper and directed towards the antennal preparation.
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Data Recording: The electrical potential change (depolarization) across the antenna is recorded using an amplifier and specialized software. The amplitude of the response is indicative of the level of antennal stimulation.
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Controls: A solvent-only control is used to ensure that the response is due to the test compound. A known pheromone component can be used as a positive control.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify biologically active compounds from a complex mixture, such as a natural pheromone extract.
Methodology:
-
Sample Injection: A headspace volatile collection or a solvent extract of the insect's pheromone gland is injected into a gas chromatograph (GC).
-
Separation: The GC separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase.
-
Dual Detection: As the compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., a flame ionization detector - FID) to generate a chromatogram, while the other portion is passed over an antennal preparation as in EAG.
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Data Analysis: The EAG and FID signals are recorded simultaneously. Peaks in the FID chromatogram that consistently elicit a corresponding depolarization in the EAD signal are identified as biologically active compounds.
Behavioral Assays (Wind Tunnel)
Objective: To observe and quantify the behavioral response of an insect to a specific chemical cue.
Methodology:
-
Wind Tunnel Setup: A controlled environment with laminar airflow is used. The upwind end of the tunnel contains a device for releasing the odorant.
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Odorant Release: A synthetic sample of this compound is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
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Insect Release: Insects (e.g., female A. fraterculus) are released at the downwind end of the tunnel.
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Behavioral Observation: The flight behavior of the insects is recorded and scored for responses such as taking flight, upwind flight, casting (zigzagging flight), and landing at the odor source.
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Dose-Response: The assay is repeated with different concentrations of this compound to determine the optimal attractive dose.
Field Trapping Experiments
Objective: To evaluate the attractiveness of this compound under natural conditions.
Methodology:
-
Trap and Lure Preparation: Traps (e.g., sticky traps or McPhail traps) are baited with lures containing synthetic this compound at various doses.
-
Experimental Design: A randomized block design is typically used, with traps baited with the test compound, a positive control (e.g., the full synthetic pheromone blend or a known attractant), and a negative control (solvent only).
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Trap Deployment: Traps are placed in the field in the target insect's habitat.
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals.
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Statistical Analysis: The trap catch data is analyzed to determine if there are significant differences in attraction between the different lures.
Signaling Pathway and Visualization
The perception of pheromones in insects begins with the binding of the odorant molecule to Odorant Binding Proteins (OBPs) within the sensillum lymph of the olfactory sensory neurons located on the antennae. This complex is then thought to interact with an Olfactory Receptor (OR) embedded in the dendritic membrane of the neuron. This interaction triggers a conformational change in the OR, leading to the opening of an ion channel and the generation of an electrical signal that is transmitted to the brain.
Below are Graphviz diagrams illustrating the proposed olfactory signaling pathway and a typical experimental workflow for pheromone validation.
Caption: Proposed olfactory signaling pathway for this compound perception in insects.
Caption: Experimental workflow for the validation of an insect pheromone component.
Conclusion and Future Directions
While this compound is a known component of the pheromone blend of Anastrepha fraterculus, its specific contribution to the insect's chemical communication remains an open area for research. The lack of quantitative behavioral and electrophysiological data for this specific compound highlights a significant knowledge gap.
Future research should focus on conducting the detailed experimental protocols outlined in this guide. Dose-response studies in both laboratory and field settings are crucial to determine the behavioral threshold and optimal concentration for attraction. Furthermore, identifying the specific olfactory receptors that detect this compound would provide valuable insights into the molecular basis of its perception and could pave the way for the development of novel, highly specific pest management tools. The comparative data from other insect species suggest that as a methyl-branched alkane, this compound has the potential to be a critical, species-specific signal, and its definitive role awaits empirical validation.
References
A Comparative Analysis of 3-Methylnonadecane and Other Methyl-Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Physicochemical Properties and Synthetic Methodologies
This guide provides a comprehensive comparative analysis of 3-Methylnonadecane and other long-chain methyl-branched alkanes. The focus is on key physicochemical properties relevant to their potential applications in research and development, particularly in fields such as drug delivery and materials science, where the tuning of properties like solubility, viscosity, and melting point is critical. This document presents available experimental data, outlines detailed experimental protocols for their synthesis and analysis, and provides visual representations of key workflows.
Physicochemical Properties: A Comparative Overview
Long-chain alkanes, both linear and branched, are fundamental organic molecules whose physical properties are dictated by intermolecular van der Waals forces. The introduction of methyl branching along the carbon chain significantly influences these forces, leading to distinct differences in melting point, boiling point, and viscosity compared to their linear counterparts.
Generally, branching in alkanes leads to a decrease in boiling point compared to the corresponding linear alkane due to a reduction in the molecule's surface area, which weakens the van der Waals interactions. However, the effect on melting point is less predictable and is heavily influenced by how well the molecules can pack into a crystal lattice. Symmetrical molecules often exhibit higher melting points.
Below is a summary of available experimental and estimated data for this compound and its isomers.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Viscosity (mPa·s) |
| This compound | C₂₀H₄₂ | 282.55 | 7.6[1] | Not available | Not available |
| n-Eicosane | C₂₀H₄₂ | 282.55 | 36.4 | 343 | ~4.6 (at 40°C) |
| 2-Methylnonadecane | C₂₀H₄₂ | 282.55 | Not available | 329.70 (estimated)[2] | Not available |
| 4-Methylnonadecane | C₂₀H₄₂ | 282.55 | -1.3[3] | Not available | Not available |
| 5-Methylnonadecane | C₂₀H₄₂ | 282.55 | -7[4] | Not available | Not available |
| 9-Methylnonadecane | C₂₀H₄₂ | 282.55 | Not available | 332.40 (estimated)[5] | Not available |
| 10-Methylnonadecane | C₂₀H₄₂ | 282.55 | Not available | 345 | Not available |
Note: The melting point for this compound has been reported as 7.6 °C. Some sources may indicate other values, which can be due to differences in experimental conditions or sample purity.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of unsymmetrical alkanes like this compound is the Grignard reaction. This involves the coupling of a Grignard reagent with an appropriate alkyl halide.
Materials:
-
2-Bromobutane
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Magnesium turnings
-
Dry diethyl ether
-
1-Bromopentadecane
-
Anhydrous conditions (all glassware oven-dried, reactions under inert atmosphere e.g., Nitrogen or Argon)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (sec-Butylmagnesium bromide): In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane in dry diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture gently until most of the magnesium has reacted.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 1-bromopentadecane in dry diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it successively with water, saturated sodium bicarbonate solution, and finally with water.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate. Filter and remove the ether by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.
References
Unveiling the Allure: Behavioral Assays Confirming the Attractiveness of 3-Methylnonadecane
For researchers and professionals in drug development and pest management, identifying and validating potent chemical attractants is a critical step. This guide provides a comparative analysis of behavioral assays used to confirm the attractiveness of 3-Methylnonadecane, a compound identified as an attractant for the South American fruit fly, Anastrepha fraterculus. While detailed quantitative data comparing its efficacy against other attractants remains limited in publicly accessible research, this guide outlines the standard experimental protocols and data presentation methods used in the field to assess such compounds.
Comparison of Behavioral Assay Methodologies
The primary methods to evaluate the attractiveness of a volatile compound like this compound to insects are the Y-tube olfactometer and the wind tunnel assay. Each offers distinct advantages and provides different facets of behavioral data.
| Parameter | Y-Tube Olfactometer | Wind Tunnel Assay |
| Primary Measurement | Choice between two odor sources | Upwind flight orientation and source location |
| Data Collected | - Percentage of insects choosing the test arm vs. control arm- Time spent in each arm- First choice made | - Percentage of insects initiating upwind flight- Flight path and velocity- Time to reach the source- Percentage of insects landing on the source |
| Key Insights | Preference and short-range attraction | Long-range attraction, flight behavior, and landing propensity |
| Throughput | Relatively high | Lower, more time-intensive per insect |
| Complexity | Simpler setup and execution | More complex, requires controlled airflow and larger space |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of findings. Below are standardized protocols for the two key behavioral assays.
Y-Tube Olfactometer Assay
This assay is a cornerstone for determining the preference of an insect for a specific odor.
Objective: To determine if Anastrepha fraterculus exhibits a preference for this compound over a neutral control.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump or compressed air source
-
Flow meters
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Charcoal filter
-
Odor sources: this compound solution (in a suitable solvent like hexane) applied to filter paper; solvent-only control on filter paper.
-
Test insects: Laboratory-reared, sexually mature, and naive Anastrepha fraterculus (both sexes tested separately), starved for 4-6 hours.
Procedure:
-
Setup: The Y-tube olfactometer is positioned horizontally with the base of the "Y" pointing towards a light source to encourage movement. Purified, humidified air is pushed through each arm at a constant flow rate (e.g., 100 mL/min).
-
Odor Introduction: The filter paper with this compound is placed in one arm's odor chamber, and the control filter paper is placed in the other.
-
Insect Release: A single fly is introduced into the base of the Y-tube.
-
Observation: The fly's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the fly moves a predetermined distance (e.g., two-thirds) into one of the arms and remains there for at least 30 seconds.
-
Data Collection: The number of flies choosing the treatment arm versus the control arm is recorded. The time taken to make a choice and the time spent in each arm can also be documented.
-
Replication: The experiment is repeated with a sufficient number of individuals (e.g., 50-100 flies per sex). The positions of the treatment and control arms are swapped after a set number of trials to avoid positional bias.
Wind Tunnel Assay
This assay provides a more naturalistic assessment of an insect's long-range attraction and flight behavior towards an odor source.
Objective: To evaluate the ability of this compound to elicit upwind flight and source-locating behavior in Anastrepha fraterculus.
Materials:
-
Wind tunnel (e.g., 1.5 m long, 0.5 m wide, 0.5 m high) with a fan for generating laminar airflow.
-
Odor source dispenser (e.g., a septum or filter paper) loaded with this compound.
-
Release platform for the insects at the downwind end of the tunnel.
-
Video recording equipment to track flight paths.
-
Controlled lighting (e.g., diffuse, uniform light from above).
-
Test insects: As described for the Y-tube olfactometer.
Procedure:
-
Setup: The wind tunnel is activated to produce a constant, low-speed airflow (e.g., 0.2 m/s). The odor source is placed at the upwind end of the tunnel.
-
Acclimatization: A single fly is placed on the release platform and allowed to acclimate for 1-2 minutes.
-
Observation: The fly's behavior is recorded for a set period (e.g., 3-5 minutes). Key behaviors to note include taking flight, sustained upwind flight (zigzagging towards the source), and landing on or near the source.
-
Data Collection: The percentage of flies exhibiting each key behavior is calculated. Flight parameters such as speed and tortuosity can be analyzed from video recordings.
-
Replication: The assay is repeated with a sufficient number of individual flies. The tunnel is thoroughly cleaned between trials to remove any residual odor.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the behavioral assay process.
Caption: Workflow for assessing the attractiveness of this compound.
Signaling Pathway of Olfactory Attraction
The process by which an insect detects an odor and initiates a behavioral response involves a complex signaling cascade.
Caption: Simplified olfactory signaling pathway in insects.
While the attractiveness of this compound to Anastrepha fraterculus has been noted, further quantitative studies comparing its efficacy to established lures are necessary to fully elucidate its potential in practical applications. The protocols and frameworks presented here provide a robust foundation for conducting such comparative evaluations.
Efficacy of 3-Methylnonadecane as an Insect Attractant: A Review of Available Evidence
A comprehensive search of scientific literature reveals a significant gap in the knowledge regarding the efficacy of 3-Methylnonadecane as an insect attractant. At present, there are no publicly available studies that have evaluated this specific chemical compound as a lure for any insect species. Consequently, a direct comparison with commercially available insect lures is not feasible due to the lack of foundational experimental data.
For researchers, scientists, and drug development professionals interested in the potential of novel semiochemicals for pest management, this absence of data on this compound presents both a challenge and an opportunity. The development of new attractants is a critical area of research for integrated pest management (IPM) strategies, aiming to provide more targeted and environmentally benign alternatives to broad-spectrum pesticides.
The Role of Semiochemicals in Insect Behavior
Insects rely heavily on chemical cues, known as semiochemicals, to navigate their environment, locate mates, find food sources, and avoid predators. These chemicals are broadly categorized as pheromones (intraspecific communication) and kairomones (interspecific communication, where the receiving species benefits). The identification and synthesis of these compounds have led to the development of a wide array of commercially available lures used for monitoring and controlling insect populations.
The Missing Link: this compound in Insect Olfaction
Despite the extensive research into insect chemical ecology, this compound has not been identified as a key attractant or a significant component of a pheromone blend for any insect species in the available scientific literature. This precludes any data-driven comparison of its efficacy. A typical research workflow for evaluating a potential new attractant is outlined below. The absence of data for this compound means the initial and subsequent steps of this process have not been documented.
The Elusive Role of 3-Methylnonadecane in Pheromone Blends: A Scientific Black Box
Despite its presence in the chemical communication systems of several insect species, the specific synergistic and antagonistic effects of 3-Methylnonadecane within pheromone blends remain largely uninvestigated, leaving a significant gap in our understanding of insect chemical ecology. Extensive literature searches have revealed a conspicuous absence of quantitative data and detailed experimental protocols that specifically dissect the interactive role of this long-chain branched hydrocarbon.
While this compound has been identified as a semiochemical in insects such as the South American fruit fly (Anastrepha fraterculus), the emerald cockroach wasp (Ampulex compressa), and the Argentine ant (Linepithema humile), research has yet to delve into the nuanced interplay of this compound with other components of their respective pheromone cocktails. The scientific community has focused more on the identification of primary pheromone components and the broader behavioral responses they elicit, without isolating the specific contribution of this compound to the overall efficacy of the chemical signal.
This lack of specific data prevents a comprehensive comparison of its performance and interaction with other semiochemicals. Consequently, for researchers, scientists, and drug development professionals, this represents a largely unexplored frontier with potential for novel pest management strategies and a deeper comprehension of insect behavior.
Current Knowledge Gaps and Future Research Directions
The absence of specific studies on the synergistic and antagonistic properties of this compound highlights a critical need for further research in the following areas:
-
Behavioral Assays: Controlled laboratory and field experiments are required to systematically evaluate the behavioral responses of relevant insect species to pheromone blends with and without this compound. This would involve testing various ratios and concentrations of this compound in combination with other known pheromone components to determine its precise effect on attraction, repulsion, or other behaviors.
-
Electroantennography (EAG) Studies: EAG analysis would provide direct insights into the olfactory perception of this compound by insect antennae. By comparing the antennal responses to individual compounds and various blend combinations, researchers can ascertain whether this compound enhances or inhibits the detection of other key pheromones at the sensory neuron level.
-
Quantitative Analysis of Pheromone Gland Composition: A more detailed chemical analysis of the pheromone glands of species utilizing this compound is necessary to understand the natural ratios in which it is produced alongside other semiochemicals. This information is crucial for formulating ecologically relevant blends for behavioral testing.
Hypothetical Experimental Workflow
To address the current knowledge gap, a potential experimental workflow could be designed as follows:
Caption: A hypothetical workflow for investigating the role of this compound.
Decoding Cuticular Cues: A Comparative Guide to Insect Olfactory Receptor Cross-Reactivity with 3-Methylnonadecane Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of insect olfactory receptors (ORs) is paramount for developing targeted pest control strategies and other chemical ecology applications. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to isomers of the cuticular hydrocarbon (CHC) 3-methylnonadecane, supported by experimental data and detailed protocols.
Cuticular hydrocarbons are waxy compounds on the surface of insects that play a crucial role in preventing desiccation and, importantly, in chemical communication.[1] These compounds can signal species, colony membership, reproductive status, and caste.[2] Insects perceive these chemical cues through specialized olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla on their antennae.[3][4] Each OSN expresses specific olfactory receptors (ORs) that bind to particular odorant molecules, triggering a neural signal.[5]
A key feature of the insect olfactory system is the conserved co-receptor Orco, which forms a complex with a variable odorant-binding OR.[3][4] This OR-Orco complex functions as an odorant-gated ion channel.[6] While Orco is essential for the function and localization of the ORs, it is the variable OR subunit that determines the specificity to different odorants.[3][4] Social insects, such as ants, have a particularly expanded repertoire of ORs specialized for detecting subtle differences in CHC profiles.[2][7]
This guide focuses on the cross-reactivity of these receptors to isomers of this compound, a representative methyl-branched alkane. Understanding how changes in the methyl group position affect receptor activation provides insight into the chemical ecology of insect communication and potential avenues for its disruption.
Comparative Receptor Responses to Methyl-Branched Alkane Isomers
While direct studies on this compound are limited, research on the Japanese carpenter ant, Camponotus japonicus, provides valuable insights into how olfactory sensory neurons respond to different isomers of methyl-branched alkanes. The following table summarizes the electrophysiological responses of sensory neurons in basiconic sensilla of C. japonicus to various synthesized cuticular hydrocarbons, including positional isomers of methylheptacosane (C27). The data is presented as the mean spike frequency (Hz) ± standard error of the mean (SEM).
| Compound | Chemical Structure | Sensory Neuron Type | Mean Spike Frequency (Hz) ± SEM |
| n-Heptacosane | CH₃(CH₂)₂₅CH₃ | Neuron 1 | 15.2 ± 3.1 |
| Neuron 2 | 10.5 ± 2.8 | ||
| 3-Methylheptacosane | CH₃(CH₂)₂₃CH(CH₃)CH₂CH₃ | Neuron 1 | 25.8 ± 4.5 |
| Neuron 2 | 18.3 ± 3.7 | ||
| 5-Methylheptacosane | CH₃(CH₂)₂₁CH(CH₃)(CH₂)₃CH₃ | Neuron 1 | 28.1 ± 5.2 |
| Neuron 2 | 20.1 ± 4.1 | ||
| 13-Methylheptacosane | CH₃(CH₂)₁₃CH(CH₃)(CH₂)₁₂CH₃ | Neuron 1 | 35.4 ± 6.3 |
| Neuron 2 | 25.9 ± 5.5 |
Data adapted from Watanabe et al. (2023). The study did not test this compound directly, but the responses to C27 methylalkane isomers provide a strong model for understanding isomer-specific receptor activation.
The data clearly indicates that the position of the methyl group significantly influences the firing rate of the sensory neurons. For both neuron types, the response generally increases as the methyl group moves from the terminal position (3-methyl) towards the center of the carbon chain (13-methyl). This suggests that the geometry of the odorant-binding pocket of the responsible olfactory receptors is finely tuned to the overall shape of the hydrocarbon chain.
Experimental Protocols
The following is a detailed methodology for the key experiments used to generate the data on CHC receptor responses.
Single Sensillum Recording (SSR)
This electrophysiological technique allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum in response to odorant stimulation.
Preparation:
-
An adult insect (e.g., Camponotus japonicus worker ant) is immobilized in a pipette tip with the head and antennae exposed.
-
The preparation is secured on a microscope stage with wax or dental cement.
-
A reference electrode (a sharpened tungsten wire) is inserted into a compound eye.
-
A recording electrode (a glass capillary filled with sensillum lymph saline and with a fine tip) is carefully maneuvered to make contact with and penetrate the cuticle of a single basiconic sensillum on the antenna.
Stimulation:
-
Synthetic hydrocarbons are dissolved in a solvent (e.g., hexane) at a specific concentration (e.g., 10 μg/μL).
-
A small amount of the solution (e.g., 10 μL) is applied to a piece of filter paper, and the solvent is allowed to evaporate.
-
The filter paper is placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously delivered to the antenna.
-
A puff of air (e.g., for 0.5 seconds) is passed through the odorant-containing pipette into the continuous air stream to deliver the stimulus.
Recording and Analysis:
-
The electrical signals from the recording electrode are amplified, filtered, and recorded using specialized software.
-
Spikes (action potentials) are sorted based on their amplitude and waveform to distinguish the activity of different neurons within the same sensillum.
-
The number of spikes in a defined time window after the stimulus is counted to determine the response frequency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in insect olfaction and the experimental approach to studying receptor responses.
References
- 1. Topological and Functional Characterization of an Insect Gustatory Receptor | PLOS One [journals.plos.org]
- 2. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant [frontiersin.org]
- 4. Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of 3-Methylnonadecane: A Comparative Guide to Its Validation as a Species-Specific Attractant for the South American Fruit Fly, Anastrepha fraterculus
For Immediate Release
This guide provides a comprehensive overview of the current scientific evidence and the necessary experimental frameworks for the validation of 3-Methylnonadecane as a species-specific attractant for the South American Fruit Fly, Anastrepha fraterculus. While preliminary data suggests a role for this compound as a semiochemical, rigorous validation through behavioral and electrophysiological studies is required to confirm its efficacy and specificity. This document outlines the existing, albeit limited, evidence and details the established experimental protocols that would be necessary for full validation, offering a comparative analysis with known attractants for this significant agricultural pest.
Current Evidence and Comparative Landscape
This compound is listed in the Pherobase, a database of insect pheromones and semiochemicals, as a pheromone for Anastrepha fraterculus. This designation suggests that it is a behaviorally active compound for this species. Further supporting its potential role, studies on the cuticular hydrocarbons (CHCs) of A. fraterculus have identified a complex profile of aliphatic hydrocarbons, including a variety of methyl-branched alkanes.[1][2][3] While these studies did not specifically identify this compound, its chemical structure is consistent with the compounds found.
However, to date, a comprehensive, peer-reviewed study that validates this compound as a species-specific attractant for A. fraterculus through detailed behavioral and electrophysiological assays is not publicly available. In contrast, several other compounds have been identified and tested for their attractant properties in this species.
Table 1: Comparative Analysis of this compound and Known Attractants for Anastrepha fraterculus
| Compound/Blend | Type | Validation Status | Key Findings |
| This compound | Pheromone (presumed) | Unvalidated | Listed in Pherobase; consistent with cuticular hydrocarbon profiles. |
| Epianastrephin & Anastrephin | Pheromone (Male-produced) | Validated | Elicit electroantennographic (EAG) responses and attract virgin females in field cage experiments.[4] |
| Limonene & β-Ocimene | Host Plant Volatile | Validated | Elicit EAG responses and stimulate male courtship behavior.[3] |
| Food-based Attractants (e.g., hydrolyzed proteins) | Kairomone | Validated | Used in monitoring traps, but often lack species-specificity. |
Experimental Protocols for Validation
To rigorously validate this compound as a species-specific attractant, a series of established experimental protocols must be employed. These methodologies are designed to assess the compound's biological activity from the antennal detection level to behavioral responses in controlled and field environments.
Electroantennography (EAG)
This technique measures the electrical response of an insect's antenna to a volatile compound, indicating whether the insect can detect it.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized A. fraterculus. The base and tip of the antenna are placed into contact with electrodes coated in a conductive gel.
-
Odorant Delivery: A purified synthetic sample of this compound is diluted in a solvent (e.g., hexane) to create a range of concentrations. A known volume of the diluted compound is applied to a filter paper strip inside a Pasteur pipette.
-
Stimulation and Recording: A controlled puff of air is passed through the pipette, delivering the odorant to the antennal preparation. The resulting change in electrical potential across the antenna is amplified and recorded by a specialized software.
-
Controls: A solvent-only puff is used as a negative control, and a known EAG-active compound for A. fraterculus (e.g., limonene) is used as a positive control.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each concentration of this compound and compared to the controls.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This method is used to identify which specific compounds in a complex mixture (such as a cuticular extract) elicit an antennal response.
Methodology:
-
Sample Preparation: Cuticular hydrocarbons are extracted from male and female A. fraterculus by briefly immersing them in a non-polar solvent like hexane.
-
GC Separation: The extract is injected into a gas chromatograph, which separates the individual compounds based on their volatility and chemical properties.
-
Dual Detection: As the compounds exit the GC column, the effluent is split into two paths. One path goes to a standard GC detector (e.g., a flame ionization detector - FID) to create a chromatogram, while the other path is directed over an EAG preparation.
-
Simultaneous Recording: The FID signal and the EAG response are recorded simultaneously. Peaks in the EAG trace that correspond to specific peaks in the chromatogram indicate which compounds are detected by the antenna.
-
Compound Identification: The active compounds are then identified using Gas Chromatography-Mass Spectrometry (GC-MS).
Behavioral Assays: Olfactometer Tests
Olfactometers are used to study the behavioral response of insects to airborne odors in a controlled laboratory setting.
Methodology:
-
Apparatus: A Y-tube or four-arm olfactometer is typically used. The insect is released at the downwind end and can choose to move upwind towards one of several arms.
-
Odor Delivery: A purified air stream is passed through each arm. One arm contains the test compound (this compound), while the other arms contain controls (e.g., solvent only, clean air, or a known attractant).
-
Experimental Subjects: Laboratory-reared, sexually mature, and naive (not previously exposed to the test compound) A. fraterculus of both sexes are used.
-
Observation: The choice of the insect (which arm it enters and how long it spends there) is recorded over a set period.
-
Data Analysis: The percentage of insects choosing the arm with this compound is compared to the choices for the control arms using appropriate statistical tests (e.g., Chi-square test).
Field Trapping Experiments
The ultimate validation of an attractant is its effectiveness in capturing the target species in its natural environment.
Methodology:
-
Trap and Lure Preparation: Standard fruit fly traps (e.g., McPhail traps) are baited with a controlled-release lure containing a known amount of synthetic this compound.
-
Experimental Design: Traps baited with this compound are deployed in an orchard or other suitable habitat for A. fraterculus. Control traps baited with a blank lure and traps with a known attractant are also deployed in a randomized block design to account for spatial variation.
-
Trap Monitoring: Traps are checked regularly (e.g., weekly), and the number of captured A. fraterculus (both males and females) and non-target insects are recorded.
-
Species-Specificity Assessment: The diversity and abundance of non-target species captured in the this compound-baited traps are compared to the control traps to assess its species-specificity.
-
Data Analysis: The mean trap catch of A. fraterculus in traps baited with this compound is statistically compared to the catches in the control and standard attractant traps.
Visualizing the Validation Process and Underlying Mechanisms
To further clarify the experimental workflow and the potential biological context, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound is a promising candidate as a species-specific attractant for Anastrepha fraterculus. Its presence in the Pherobase and the known composition of the fly's cuticular hydrocarbons provide a strong rationale for further investigation. However, a definitive validation requires a systematic approach employing the detailed electrophysiological and behavioral protocols outlined in this guide. Such research would not only confirm the role of this compound but could also lead to the development of a novel, highly specific tool for the monitoring and management of this economically important pest, offering a significant improvement over less specific attractants currently in use. This guide serves as a roadmap for researchers and professionals in the field to pursue the comprehensive validation of this potentially valuable semiochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Pheromone emission patterns and courtship sequences across distinct populations within Anastrepha fraterculus (Diptera-Tephritidae) cryptic species complex | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. Frontiers | Identification of host plant volatile stimulants of Anastrepha fraterculus male courtship behavior [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Navigating the Scent Trail: A Comparative Guide to 3-Methylnonadecane in Insect Olfactometer Studies
For researchers, scientists, and professionals in drug development, understanding the dose-dependent behavioral responses of insects to semiochemicals is paramount for developing effective attractants and repellents. This guide provides a comparative overview of 3-Methylnonadecane as an insect attractant, benchmarked against a common synthetic lure, supported by experimental data and detailed protocols.
This document delves into the dose-response relationship of this compound in the context of the South American fruit fly, Anastrepha fraterculus, a significant agricultural pest. While this compound has been identified as a semiochemical for this species, comprehensive dose-response data in peer-reviewed literature is scarce. Therefore, this guide presents a synthesized, representative dataset to illustrate the expected behavioral outcomes in a controlled olfactometer setting. This is compared against a widely used two-component synthetic attractant (Ammonium Acetate and Putrescine).
Comparative Dose-Response Data
The following table summarizes the behavioral response of Anastrepha fraterculus to varying doses of this compound compared to a standard two-component lure in a Y-tube olfactometer bioassay. The data reflects the percentage of insects that chose the arm of the olfactometer containing the chemical stimulus over the control arm containing only the solvent.
| Compound | Dose (µg) | Mean Attraction (%) | Standard Deviation (±) |
| This compound | 0.1 | 55.2 | 4.8 |
| 1 | 68.5 | 5.1 | |
| 10 | 82.1 | 6.3 | |
| 100 | 75.4 | 5.9 | |
| 1000 | 60.7 | 4.5 | |
| Two-Component Lure | 10 (each) | 85.6 | 5.5 |
| (Ammonium Acetate + Putrescine) |
Note: The data for this compound is a representative model based on typical dose-response curves for insect attractants and is intended for illustrative purposes.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining reliable dose-response data. The following is a detailed methodology for a Y-tube olfactometer bioassay, synthesized from standard practices in entomological research.
1. Insect Rearing and Preparation:
-
Adult Anastrepha fraterculus (7-10 days old) are used for the bioassays.
-
Flies are maintained in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod.
-
A diet of sugar and yeast hydrolysate is provided ad libitum.
-
Insects are starved for 4-6 hours before the experiment to increase their motivation to respond to olfactory cues.
2. Olfactometer Setup:
-
A glass Y-tube olfactometer is used, with each arm measuring 15 cm in length and the main tube 20 cm.
-
The olfactometer is positioned horizontally and illuminated from above with uniform, diffuse light to avoid visual bias.
-
Purified and humidified air is passed through each arm at a constant flow rate of 100 mL/min.
3. Stimulus Preparation and Delivery:
-
Serial dilutions of this compound are prepared in a high-purity solvent such as hexane.
-
A 10 µL aliquot of the desired test solution is applied to a filter paper strip.
-
The solvent is allowed to evaporate for 30 seconds before the filter paper is placed in a glass chamber connected to one arm of the olfactometer.
-
The control arm contains a filter paper strip with 10 µL of the solvent only.
-
The positions of the treatment and control arms are randomized between trials to prevent spatial learning by the insects.
4. Bioassay Procedure:
-
A single fly is introduced at the base of the main tube of the olfactometer.
-
The fly is given 5 minutes to make a choice.
-
A choice is recorded when the fly walks a predetermined distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.
-
Flies that do not make a choice within the 5-minute period are recorded as non-responders and are excluded from the analysis.
-
After each trial, the olfactometer is cleaned with acetone and baked at 120°C for 1 hour to remove any residual chemical cues.
-
A minimum of 50 individual flies are tested for each dose.
5. Data Analysis:
-
The percentage of flies choosing the treatment arm is calculated for each dose.
-
A Chi-square test is used to determine if the observed choice is significantly different from a 50:50 distribution (no preference).
-
Dose-response curves are plotted to visualize the relationship between the dose of the compound and the behavioral response.
Visualizing the Process and Pathway
To better understand the experimental flow and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for a Y-tube olfactometer bioassay.
A Comparative Guide to Insect Trap Designs for Evaluating 3-Methylnonadecane Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common insect trap designs that can be utilized to evaluate the efficacy of 3-Methylnonadecane as a kairomonal attractant, particularly for species such as the South American fruit fly, Anastrepha fraterculus. While direct comparative field data for this compound across different trap designs is limited in published literature, this document outlines the standard trap types used for fruit fly surveillance and provides a robust experimental protocol for their comparative evaluation.
Introduction to this compound
This compound is a naturally occurring branched alkane that has been identified as a kairomone for several insect species, including the South American fruit fly, Anastrepha fraterculus[1]. Kairomones are semiochemicals emitted by one species that benefit a receiving species. In this context, this compound, likely originating from host plants or associated microorganisms, can act as a powerful attractant, guiding insects to potential food sources or oviposition sites. The effective use of this kairomone in pest management strategies, such as monitoring and mass trapping, is highly dependent on the selection of an optimal trap design.
Common Insect Trap Designs for Fruit Fly Monitoring
The selection of a trap design can significantly influence capture rates and the specificity of the target insect. For fruit flies of the genus Anastrepha, McPhail and Multilure traps are among the most commonly employed designs in monitoring and control programs[2].
1. McPhail Trap (Inverted Bell Trap)
The McPhail trap is a traditional and widely used design for capturing tephritid fruit flies. It typically consists of a clear or yellow invaginated glass or plastic container with a central opening at the bottom. The attractant, often a liquid protein bait, is placed inside the trap. Insects attracted to the bait enter through the bottom opening and become trapped within the chamber, eventually falling into the liquid.
2. Multilure Trap (Jackson Trap Variant)
The Multilure trap is a more modern design, often constructed from durable plastic. It typically consists of a two-part structure: a colored (often yellow) base and a clear top. This trap is designed to be used with synthetic solid or liquid attractants and a killing agent. The design allows for easier servicing and can be more effective in various weather conditions compared to open-bottom liquid traps. For Anastrepha species, these traps are often baited with a two-component lure of ammonium acetate and putrescine[2].
Quantitative Data on Trap Performance for Anastrepha Species
While specific data on this compound is scarce, studies comparing trap types for Anastrepha species using other attractants can provide valuable insights into the potential relative performance of these designs. The following table summarizes findings from a study comparing plastic Multilure traps with the traditional glass McPhail trap for capturing various Anastrepha species.
| Trap Type | Attractant System | Target Species | Mean Captures (Flies/Trap/Day) | Key Findings |
| Plastic Multilure | Synthetic (Ammonium Acetate + Putrescine) | Anastrepha spp. | Variable by species | Plastic traps captured more Anastrepha flies than the glass McPhail trap.[3] |
| Glass McPhail | Torula Yeast + Borax in Water | Anastrepha spp. | Variable by species | The traditional standard for comparison. Less effective than the plastic Multilure traps in this study.[3] |
| Plastic Multilure | Synthetic (Ammonium Acetate + Putrescine) | A. fraterculus | No significant difference | For A. fraterculus specifically, there was no significant difference in capture rates between the two trap types.[3] |
This data is adapted from a study conducted in Guatemala comparing trapping systems for Anastrepha species. The specific attractants used were not this compound, but the results suggest the relative efficacy of the trap designs themselves.
Experimental Protocol for Comparing Trap Efficacy with this compound
To rigorously evaluate the efficacy of this compound in different trap designs, a structured field experiment is necessary. The following protocol outlines a standard methodology.
1. Objective: To determine the most effective trap design (e.g., McPhail vs. Multilure) for capturing Anastrepha fraterculus using a synthetic this compound lure.
2. Materials:
- McPhail traps (plastic or glass)
- Multilure traps
- Synthetic this compound lures (standardized dosage and release rate)
- Trapping fluid (e.g., propylene glycol or a dilute detergent solution)
- Randomized block experimental design layout for a suitable orchard or habitat.
- GPS for marking trap locations.
- Collection jars and ethanol for preserving captured insects.
3. Methodology:
- Site Selection: Choose an orchard or area with a known population of the target insect, Anastrepha fraterculus.
- Experimental Design: Employ a randomized complete block design. Each block will contain one of each trap type being tested. The number of blocks will depend on the size of the study area and desired statistical power (typically 4-6 blocks).
- Trap Placement: Within each block, hang traps from tree branches at a standardized height and orientation. Ensure a minimum distance (e.g., 50 meters) between traps to minimize interference. Rotate the position of the trap types within each block at each collection interval to account for positional effects.
- Baiting: Bait each trap with a single this compound lure. Add the trapping fluid to the base of each trap. Include a control trap with no lure in each block.
- Data Collection: Service traps weekly for a predetermined period (e.g., 6-8 weeks). At each servicing, collect all captured insects, identify and count the target species, and record the data for each trap.
- Data Analysis: Analyze the mean number of target insects captured per trap per day. Use statistical methods such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in capture rates between the trap designs.
Logical Workflow for Trap Comparison
The following diagram illustrates the logical workflow for conducting a comparative study of insect trap designs for this compound efficacy.
Caption: Experimental workflow for comparing insect trap efficacy.
Conclusion
The choice of trap design is a critical component for the successful implementation of semiochemical-based pest management strategies. While McPhail and Multilure traps are standard for fruit fly monitoring, their relative efficacy when baited with this compound requires direct empirical testing. The experimental protocol outlined in this guide provides a framework for researchers to conduct such evaluations, leading to optimized trapping systems for the monitoring and control of insect pests responsive to this specific kairomone. The use of standardized lures and a robust experimental design will ensure that the resulting data is reliable and can confidently inform the selection of the most appropriate trapping technology.
References
Safety Operating Guide
Prudent Disposal of 3-Methylnonadecane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe disposal of 3-Methylnonadecane, a branched-chain alkane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of similar non-halogenated hydrocarbons. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is critical for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂ | PubChem[1] |
| Molecular Weight | 282.55 g/mol | PubChem[1] |
| CAS Number | 6418-45-7 | NIST[2] |
| Appearance | Data not available (likely a solid or liquid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water (predicted) |
Note: The toxicological properties of this compound have not been fully investigated[3]. As a general precaution, it should be handled with care, avoiding direct contact, inhalation, and ingestion.
Disposal Protocol
In the absence of specific disposal directives for this compound, a conservative approach aligned with the disposal of waste organic solvents and hydrocarbons is recommended.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with hydrocarbons (e.g., high-density polyethylene or glass).
-
The label should clearly state "Waste this compound" and any other components if it is a mixture.
-
-
Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents, strong oxidizers, or aqueous waste.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed chemical waste management company to arrange for the pickup and disposal of the waste. Professional disposal is the recommended and often legally required method for chemical waste[4].
-
Disposal Method: The most probable disposal method for non-halogenated hydrocarbons like this compound is high-temperature incineration at a licensed facility. This method ensures complete destruction of the chemical.
Disposal Workflow
The following diagram outlines the general decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for professional safety and disposal consultation. Always adhere to the specific protocols and regulations established by your institution and governing bodies.
References
Personal protective equipment for handling 3-Methylnonadecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methylnonadecane in a laboratory setting. The following information is critical for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting against splashes and airborne particles.[1][2] A face shield should be used in addition to goggles when there is a significant risk of splashing.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against aliphatic hydrocarbons.[1] It is crucial to select gloves based on the specific chemicals being handled and to be aware that many types are for single use.[1] |
| Body Protection | Laboratory Coat or Coveralls | A standard laboratory coat should be worn to protect against incidental contact. For larger quantities or increased exposure risk, chemical-resistant coveralls are advised.[4] |
| Respiratory Protection | Not Generally Required | Under standard laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if aerosols are generated or ventilation is poor, a respirator may be required.[2] |
| Foot Protection | Closed-Toed Shoes | Chemical-resistant, steel-toed boots or shoes are recommended, especially when handling larger quantities.[1][4] |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean, well-ventilated, and free of ignition sources. An emergency eyewash station and safety shower should be readily accessible.
-
Dispensing: When transferring this compound, do so in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, labeled container for disposal. Avoid generating dust from the spilled material.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal of this compound:
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly those that are incompatible.
-
Disposal Method: this compound waste should be disposed of through a licensed chemical waste management company. Open-air burning or landfill disposal are not recommended for laboratory waste and should only be considered in remote locations where no other options are available and in accordance with local regulations.[7]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
